molecular formula C4H10ClNO2S B556756 (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride CAS No. 151062-55-4

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Cat. No.: B556756
CAS No.: 151062-55-4
M. Wt: 171.65 g/mole
InChI Key: MAGCVRLGTQSVGF-PGMHMLKASA-N
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Description

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is a non-proteinogenic amino acid derivative of significant interest in biochemical research. Its defined chiral center ((2S)-configuration) makes it a valuable building block for studying stereospecific interactions in biological systems, mirroring the importance of chirality found in the L-amino acids that constitute natural proteins . The core research applications for this compound are derived from its unique molecular architecture, which combines a chiral alpha-carbon with a reactive sulfanyl (thiol) group. This structure positions it as a critical tool for probing redox biology and cellular antioxidant mechanisms, similar to the role of its relative, N-acetylcysteine, which is known to serve as a precursor to the master antioxidant glutathione . Researchers utilize this compound to investigate thiol-disulfide exchange reactions, a fundamental process in protein folding, enzyme regulation, and cellular signaling. The additional methyl group on the alpha-carbon provides steric and electronic modulation, offering a strategic point of comparison to more common thiol-containing amino acids like cysteine, and enabling structure-activity relationship (SAR) studies in peptide and peptidomimetic design . Its primary research value lies in the development of novel bioactive compounds and the synthesis of complex molecules that mimic natural peptides, such as transforming growth factor-beta (TGF-β) mimics, which are explored for wound healing and tissue regeneration . This reagent is intended For Research Use Only and is a key component for advanced investigations in medicinal chemistry, pharmacology, and chemical biology.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCVRLGTQSVGF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-2-Amino-2-methyl-3-sulfanylpropanoic acid hydrochloride (D-Penicillamine): A Multifaceted Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid, more commonly known as D-penicillamine, is a pharmaceutical agent with a unique and versatile therapeutic profile.[1][2] A derivative of penicillin, this compound lacks antibiotic properties but possesses potent chelating and immunomodulatory effects.[3] This guide provides a comprehensive overview of the core mechanisms of action of D-penicillamine, with a focus on its application in Wilson's disease, cystinuria, and rheumatoid arthritis. We will delve into the biochemical pathways it influences, detail experimental protocols for evaluating its activity, and provide insights for researchers and drug development professionals. Of the two enantiomers, only the D-enantiomer (D-penicillamine) is used therapeutically, as the L-enantiomer is toxic due to its interference with pyridoxine (vitamin B6) metabolism.[1][3]

Core Mechanisms of Action

D-penicillamine's therapeutic efficacy stems from three primary mechanisms: heavy metal chelation, disulfide exchange, and immunomodulation. The specific mechanism at play is dependent on the pathological condition being treated.

Chelation of Heavy Metals: The Cornerstone of Wilson's Disease Treatment

Wilson's disease is a rare genetic disorder characterized by the accumulation of toxic levels of copper in the body, primarily in the liver and brain.[2][3] D-penicillamine is a first-line treatment for this condition, acting as a potent chelating agent.[4][5]

Mechanism: The sulfhydryl group (-SH) in D-penicillamine has a high affinity for divalent cations, particularly copper (Cu²⁺). It forms a stable, soluble complex with copper, which is then readily excreted in the urine.[1][6] This process effectively removes excess copper from the tissues, preventing its toxic effects.[2] The chelation process can also induce the synthesis of metallothionein in hepatic cells, a protein that binds and detoxifies copper.[7]

Below is a diagram illustrating the chelation of copper by D-penicillamine.

cluster_0 Cellular Environment with Excess Copper cluster_1 D-Penicillamine Administration cluster_2 Chelation and Excretion Excess_Copper Excess Cu²⁺ Chelated_Complex Soluble D-Penicillamine-Copper Complex Excess_Copper->Chelated_Complex D_Penicillamine D-Penicillamine ((2S)-2-amino-2-methyl-3-sulfanylpropanoic acid) D_Penicillamine->Chelated_Complex Binds to Cu²⁺ Urinary_Excretion Urinary Excretion Chelated_Complex->Urinary_Excretion Facilitates

Caption: D-Penicillamine chelates excess copper, forming a soluble complex that is excreted.[6]

Experimental Protocol: In Vitro Copper Chelation Assay

A common method to assess the copper-chelating ability of D-penicillamine is through spectrophotometric analysis.

Methodology:

  • Prepare a standard solution of copper sulfate (CuSO₄).

  • Add a chromogenic reagent that forms a colored complex with copper, such as pyrocatechol violet.

  • Measure the absorbance of the copper-reagent complex at its maximum wavelength.

  • Introduce D-penicillamine to the solution.

  • Observe the decrease in absorbance as D-penicillamine chelates the copper, displacing the chromogenic reagent.

  • Calculate the chelating activity by comparing the absorbance before and after the addition of D-penicillamine.

Data Presentation:

CompoundInitial Absorbance (at λmax)Absorbance after Addition% Chelation
D-Penicillamine0.8520.12385.6%
Control (no chelator)0.8550.8530.2%
Disulfide Exchange: A Lifeline in Cystinuria

Cystinuria is a hereditary disorder that leads to the formation of cystine stones in the kidneys, ureters, and bladder due to the impaired reabsorption of the amino acid cystine.[8] Cystine is poorly soluble in urine, leading to crystallization and stone formation.

Mechanism: D-penicillamine intervenes in this process through a disulfide exchange reaction. It reacts with cystine to form a mixed disulfide of penicillamine-cysteine, which is significantly more soluble (approximately 50 times) in urine than cystine itself.[8][9] This increased solubility prevents the formation of new stones and can even lead to the dissolution of existing ones.[8]

The following diagram illustrates the disulfide exchange reaction.

cluster_0 Urinary Environment in Cystinuria cluster_1 D-Penicillamine Intervention cluster_2 Formation of Soluble Complex Insoluble_Cystine Insoluble Cystine (Cys-S-S-Cys) Soluble_Complex Soluble Penicillamine-Cysteine Disulfide (Pen-S-S-Cys) Insoluble_Cystine->Soluble_Complex D_Penicillamine D-Penicillamine (Pen-SH) D_Penicillamine->Soluble_Complex Disulfide Exchange

Caption: D-Penicillamine undergoes disulfide exchange with cystine to form a more soluble complex.

Experimental Protocol: Urinary Cystine Measurement

The efficacy of D-penicillamine in treating cystinuria can be monitored by measuring urinary cystine levels.

Methodology:

  • Collect a 24-hour urine sample from the patient before and during D-penicillamine treatment.

  • Use high-performance liquid chromatography (HPLC) with pre-column derivatization to separate and quantify the amino acids in the urine.

  • Specifically measure the concentration of free cystine.

  • A significant reduction in urinary cystine concentration indicates a positive therapeutic response.[10]

Data Presentation:

Treatment Phase24-hour Urinary Cystine (mg/g creatinine)
Pre-treatment850
D-Penicillamine (1 g/day )320
D-Penicillamine (2 g/day )150
Immunomodulation: A Complex Role in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the joints.[2] While its use has declined with the advent of newer therapies, D-penicillamine is a disease-modifying antirheumatic drug (DMARD) that can be effective in severe cases.[3][11] Its mechanism of action in this context is not fully understood but is known to involve modulation of the immune system.[2][12]

Mechanism: D-penicillamine has been shown to:

  • Reduce T-lymphocyte numbers: It can depress T-cell activity, which plays a central role in the autoimmune response.[3][12]

  • Inhibit macrophage function: Macrophages are key players in the inflammatory cascade, and their inhibition can reduce joint inflammation.[3]

  • Decrease interleukin-1 (IL-1) levels: IL-1 is a pro-inflammatory cytokine that is elevated in the synovial fluid of patients with rheumatoid arthritis.[3]

  • Lower rheumatoid factor levels: Rheumatoid factor is an autoantibody that is present in the blood of many people with rheumatoid arthritis.[3][13]

  • Prevent collagen cross-linking: This may have an effect on the connective tissue changes seen in the disease.[3]

The following diagram provides a simplified overview of the immunomodulatory effects of D-penicillamine.

D_Penicillamine D-Penicillamine T_Lymphocytes T-Lymphocytes D_Penicillamine->T_Lymphocytes Reduces Macrophages Macrophages D_Penicillamine->Macrophages Inhibits IL1 Interleukin-1 (IL-1) D_Penicillamine->IL1 Decreases Rheumatoid_Factor Rheumatoid Factor D_Penicillamine->Rheumatoid_Factor Decreases Inflammation Joint Inflammation T_Lymphocytes->Inflammation Promotes Macrophages->Inflammation Promotes IL1->Inflammation Promotes Rheumatoid_Factor->Inflammation Contributes to

Caption: D-Penicillamine exerts immunomodulatory effects by targeting key cells and molecules involved in rheumatoid arthritis.

Experimental Protocol: T-Cell Proliferation Assay

The effect of D-penicillamine on T-cell activity can be assessed using a proliferation assay.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from a blood sample.

  • Stimulate the T-cells in the PBMC population with a mitogen, such as phytohemagglutinin (PHA).

  • Culture the stimulated cells in the presence of varying concentrations of D-penicillamine.

  • Measure T-cell proliferation using a method such as the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or a colorimetric assay (e.g., MTT assay).

  • A dose-dependent inhibition of T-cell proliferation would indicate an immunomodulatory effect.

Pharmacokinetics and Adverse Effects

D-penicillamine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1 to 3 hours.[1] It is approximately 80% bound to plasma proteins.[1] The majority of the drug is excreted in the urine.[1]

Common adverse effects include rash, loss of appetite, nausea, and diarrhea.[3] More serious side effects can occur, including bone marrow suppression, nephropathy, and autoimmune syndromes.[3][12] Therefore, regular monitoring of blood counts and urinalysis is crucial during treatment.[14]

Conclusion

D-penicillamine is a versatile drug with distinct mechanisms of action that make it a valuable therapeutic agent for a range of diseases. Its ability to chelate heavy metals, participate in disulfide exchange reactions, and modulate the immune system underscores its unique pharmacological profile. For researchers and drug development professionals, a thorough understanding of these core mechanisms is essential for optimizing its clinical use and exploring its potential in new therapeutic areas. The experimental protocols outlined in this guide provide a framework for further investigation into the multifaceted actions of this important compound.

References

  • Penicillamine - StatPearls - NCBI Bookshelf - NIH. (2025, July 7). Retrieved from [Link]

  • Penicillamine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Penicillamine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Penicillamine: MedlinePlus Drug Information. (2018, April 15). Retrieved from [Link]

  • [D-penicillamine: mechanism of cellular action and induced autoimmune diseases]. (n.d.). Retrieved from [Link]

  • Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Penicillamine Side Effects: Common, Severe, Long Term - Drugs.com. (2025, November 5). Retrieved from [Link]

  • Treatment - Wilson Disease Association. (2025, August 15). Retrieved from [Link]

  • Penicillamine: Uses, side effects, and risks - Medical News Today. (n.d.). Retrieved from [Link]

  • Cystinuria Treatment & Management: Approach Considerations, Medical Care, Surgical Care - Medscape Reference. (2024, March 11). Retrieved from [Link]

  • Wilson's disease - Wikipedia. (n.d.). Retrieved from [Link]

  • 2020 - Update on cystine stones: current and future concepts in treatment. (n.d.). Retrieved from [Link]

  • Wilson Disease Treatment & Management: Approach Considerations, Long-Term Monitoring, Bridge to Liver Transplantation in Acute Liver Failure - Medscape Reference. (2025, March 12). Retrieved from [Link]

  • Penicillamine for Wilson's disease - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • CYSTINURIA: EFFECT OF D-PENICILLAMINE ON PLASMA AND URINARY CYSTINE CONCENTRATIONS - PubMed. (n.d.). Retrieved from [Link]

  • Penicillamine therapy in pediatric cystinuria: experience from a cohort of American children - PMC - NIH. (2009, October 15). Retrieved from [Link]

  • D-Penicillamine Therapy in Cystinuria - Ovid. (n.d.). Retrieved from [Link]

  • D-Penicillamine - ResearchGate. (n.d.). Retrieved from [Link]

  • Gold and Penicillamine: A Proposed Mode of Action in Rheumatoid Arthritis, Based on Synovial Fluid Analysis - PubMed. (n.d.). Retrieved from [Link]

  • Ultrastructural and biochemical effects of D-penicillamine on mouse hepatocytes - PubMed. (n.d.). Retrieved from [Link]

  • Penicillamine: an anti-rheumatoid drug - PubMed. (n.d.). Retrieved from [Link]

  • Penicillamine Neurotoxicity: An Hypothesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • An outline of D-penicillamine metabolism - PMC - NIH. (n.d.). Retrieved from [Link]

  • Penicillamine for treating rheumatoid arthritis - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, also known as 2-Methyl-L-cysteine hydrochloride, is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its structural uniqueness, particularly the presence of a quaternary α-carbon, imparts specific conformational constraints and metabolic stability to peptides and other molecules into which it is incorporated. This compound serves as a crucial chiral building block in the synthesis of complex therapeutic agents, most notably in the total synthesis of Largazole, a potent histone deacetylase (HDAC) inhibitor with promising anticancer activity.[1]

The precise and unambiguous characterization of such a molecule is paramount to ensuring the quality, efficacy, and safety of the resulting pharmaceutical products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental to this characterization, providing detailed insights into the molecular structure, functional groups, and purity of the compound.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As complete, publicly available experimental spectra are not consolidated in the scientific literature, this guide combines available data from commercial sources with predictive analysis based on established spectroscopic principles and data from structurally related analogs. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this important synthetic intermediate.

Molecular Structure and Functional Groups

The hydrochloride salt of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid possesses a distinct set of functional groups that give rise to its characteristic spectroscopic signatures. The structure includes a carboxylic acid, a primary amine (protonated as an ammonium salt), a thiol (sulfhydryl) group, and a quaternary α-carbon.

Figure 1: Chemical structure of this compound, highlighting the key functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a full experimental spectrum is not publicly available, commercial suppliers of 2-Methyl-L-cysteine hydrochloride (CAS 148766-37-4) confirm that the material's IR spectrum conforms to the expected structure.[2][3][4] Based on the functional groups shown in Figure 1, the following table outlines the predicted characteristic absorption bands.

Table 1: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
2500-3300O-H (Carboxylic Acid)StretchingBroad
2800-3100N⁺-H (Ammonium)StretchingBroad
2550-2600S-H (Thiol)StretchingWeak
1700-1730C=O (Carboxylic Acid)StretchingStrong
1500-1640N-H (Ammonium)BendingMedium
1400-1440O-H (Carboxylic Acid)BendingMedium
1210-1320C-O (Carboxylic Acid)StretchingMedium
600-700C-SStretchingWeak
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region. This breadth is due to the overlapping stretching vibrations of the carboxylic acid O-H and the ammonium N⁺-H groups, both of which are involved in hydrogen bonding in the solid state. The weak S-H stretching vibration around 2550 cm⁻¹ may be obscured by this broad feature.

A strong, sharp absorption peak between 1700 and 1730 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The presence of the ammonium ion will also give rise to a medium-intensity N-H bending vibration in the 1500-1640 cm⁻¹ region. The "fingerprint" region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the C-O stretching and O-H bending of the carboxylic acid, as well as C-S stretching vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR-FTIR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid this compound powder onto the crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • Data Processing:

    • Perform an automatic baseline correction and ATR correction if the instrument software supports it.

    • Label the major absorption peaks and compare them to the predicted values in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra for this compound in a common NMR solvent such as Deuterium Oxide (D₂O). In D₂O, the acidic protons of the carboxylic acid, ammonium, and thiol groups will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Data (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.6Singlet3HCα-CH₃The methyl group is attached to a quaternary carbon and has no adjacent protons to couple with, hence it appears as a singlet. The chemical shift is in the typical range for an aliphatic methyl group.
~3.0Singlet2H-CH₂-SThis methylene group is adjacent to the quaternary α-carbon and thus has no proton neighbors to couple with, resulting in a singlet. It is deshielded by the adjacent sulfur atom.

Note: The spectrum of the related L-cysteine methyl ester hydrochloride shows the -CH₂- protons as a doublet of doublets due to coupling with the α-proton. The absence of the α-proton in the target molecule simplifies this signal to a singlet.[5]

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~25Cα-C H₃The methyl carbon is in a typical aliphatic region.
~35-C H₂-SThe methylene carbon is shifted downfield due to the influence of the adjacent sulfur atom.
~60C αThe quaternary α-carbon is significantly deshielded by the directly attached nitrogen and its proximity to the carboxylic acid group.
~175C =OThe carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

    • If using a solvent other than D₂O, add a small amount of a reference standard such as tetramethylsilane (TMS). For D₂O, the residual solvent peak can be used for referencing.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, potentially using a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift axis using the reference standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum

For (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid (the free base), the molecular formula is C₄H₉NO₂S.

  • Monoisotopic Mass: 135.0354 Da

In a high-resolution mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺: 136.0432 m/z

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺ (C₄H₁₀NO₂S⁺)136.0432
Predicted Fragmentation Pattern

In a tandem mass spectrometry (MS/MS) experiment, the [M+H]⁺ ion would be isolated and fragmented. Expected fragmentation pathways include:

  • Loss of H₂O (18.01 Da): From the carboxylic acid group, leading to a fragment at m/z 118.0326.

  • Loss of COOH (45.00 Da): Cleavage of the carboxylic acid group, resulting in a fragment at m/z 91.0432.

  • Loss of CH₂SH (47.00 Da): Cleavage of the side chain, yielding a fragment at m/z 89.0432.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.

  • Data Acquisition (ESI-QTOF):

    • Infuse the sample solution directly into the electrospray ionization source at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For MS/MS, set the instrument to isolate the [M+H]⁺ ion (m/z 136.04) in the quadrupole and fragment it in the collision cell. Acquire the product ion spectrum.

  • Data Processing:

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the molecular structure.

Workflow for Spectroscopic Analysis

spectroscopy_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization prep_ir Solid Sample acq_ir FT-IR prep_ir->acq_ir prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer prep_nmr->acq_nmr prep_ms Dilute in Solvent Mixture acq_ms Mass Spectrometer prep_ms->acq_ms ana_ir Functional Group Identification acq_ir->ana_ir ana_nmr Structural Elucidation (¹H & ¹³C) acq_nmr->ana_nmr ana_ms Molecular Weight & Formula Confirmation acq_ms->ana_ms report Comprehensive Spectroscopic Profile ana_ir->report ana_nmr->report ana_ms->report

Figure 2: A generalized workflow for the complete spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By integrating predictive analysis based on fundamental chemical principles with available data from commercial sources and structural analogs, a detailed characterization profile has been established. The provided step-by-step protocols for IR, NMR, and MS analysis offer a practical framework for researchers to verify the identity and purity of this important synthetic intermediate. Adherence to these rigorous analytical practices is essential for ensuring the quality and reproducibility of research and development in the pharmaceutical sciences.

References

  • PubChem. (n.d.). 2-Methyl-L-cysteine--hydrogen chloride (1/1). Retrieved from [Link]

  • NIST. (n.d.). Cysteine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • BioCrick. (n.d.). Gallic acid. Retrieved from [Link]

  • BioCrick. (n.d.). Carboxy-PTIO, potassium salt. Retrieved from [Link]

  • Rhenium Bio Science. (n.d.). 2-Methyl-L-cysteine hydrochloride, 98%, 98% ee, Thermo Scientific Chemicals. Retrieved from [Link]

  • BioCrick. (n.d.). HATU. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of L‐cysteine hydrochloride (a) and as‐prepared cross‐linked complex (b). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of α-Methylation in Amino Acid Analogs

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is a non-proteinogenic amino acid analog of cysteine. Its defining structural feature is the substitution of the α-hydrogen with a methyl group. This seemingly minor modification confers significant biochemical advantages, primarily by introducing steric hindrance at the α-carbon. This steric bulk can render peptides and proteins incorporating this analog resistant to enzymatic degradation by peptidases, a critical attribute for enhancing the stability and prolonging the biological activity of therapeutic peptides.

Furthermore, the α-methyl group restricts the conformational flexibility of the peptide backbone, which can be leveraged to stabilize specific secondary structures, such as helices or turns. This conformational constraint is a valuable tool in rational drug design and protein engineering, allowing for the fine-tuning of peptide-protein interactions and the enhancement of binding affinities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. The protocols outlined herein are designed to serve as a robust starting point for incorporating this analog into proteins for stability studies, investigating its potential as an enzyme inhibitor, and exploring its impact on cellular pathways.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 151062-55-4[1]
Molecular Formula C4H10ClNO2S[1]
Molecular Weight 171.65 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at 2-8°C, desiccated

Safety Precautions: this compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Mechanism of Action and Rationale for Use

The primary rationale for employing this compound in cell culture is to exploit the enhanced stability it imparts to peptides and proteins. The α-methyl group sterically hinders the action of proteases that would normally cleave the peptide bond adjacent to a cysteine residue. This leads to a longer half-life of the modified protein within the cellular environment, making it an ideal tool for:

  • Protein Stability and Turnover Studies: By replacing native cysteine residues with this analog, researchers can investigate the role of proteolytic degradation in regulating the levels of a specific protein.

  • Structure-Activity Relationship (SAR) Studies: The conformational constraints imposed by the α-methyl group can be used to probe the structural requirements for protein function and receptor binding.

  • Development of Protease-Resistant Peptides: For therapeutic peptide development, incorporating this analog can significantly improve pharmacokinetic properties.

A key advantage of using an α-methylated cysteine analog is the prevention of β-elimination, a common degradation pathway for cysteine and selenocysteine residues, particularly under oxidative stress. This ensures the integrity of the incorporated amino acid and the full-length protein.

Experimental Workflow for Incorporation into Cellular Proteins

The successful incorporation of this compound into cellular proteins necessitates a methodical approach to optimize experimental conditions. The following workflow provides a general framework for researchers.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Cysteine-Free Medium + Dialyzed Serum media_exchange Exchange with Cysteine-Free Medium prep_media->media_exchange prep_compound Prepare Stock Solution of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid HCl add_compound Add Compound at Varying Concentrations prep_compound->add_compound cell_seeding Seed Cells in Complete Medium cell_seeding->media_exchange media_exchange->add_compound incubation Incubate for Desired Time add_compound->incubation harvest Harvest Cells/Supernatant incubation->harvest analysis_protein Analyze Protein of Interest (e.g., Western Blot, Mass Spec) harvest->analysis_protein analysis_cell Assess Cellular Effects (e.g., Viability, Proliferation) harvest->analysis_cell

Caption: General experimental workflow for cell culture studies.

Detailed Protocols

Protocol 1: Preparation of Stock Solution
  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in sterile, cell culture-grade water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to facilitate dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C.

Protocol 2: Determination of Optimal Working Concentration

The optimal concentration of this compound will vary depending on the cell line and experimental goals. It is crucial to perform a dose-response experiment to determine the highest concentration that is not cytotoxic.

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Allow the cells to adhere and recover for 24 hours in complete growth medium.

  • Medium Preparation: Prepare a cysteine-free cell culture medium supplemented with dialyzed fetal bovine serum (FBS). The use of dialyzed FBS is critical to minimize the concentration of native cysteine, which would compete with the analog for incorporation.

  • Treatment: Prepare a serial dilution of the this compound stock solution in the cysteine-free medium. The concentration range should be broad to capture any potential cytotoxic effects (e.g., 1 µM to 1 mM).

  • Incubation: Remove the complete medium from the cells and replace it with the medium containing the different concentrations of the analog. Include a vehicle control (cysteine-free medium without the analog). Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the concentration of the analog to determine the concentration that results in 90% viability (IC10) or the highest non-toxic concentration. This concentration should be used as the upper limit for subsequent experiments.

Protocol 3: Incorporation of the Analog into a Target Protein

This protocol assumes the target protein is endogenously expressed. For overexpressed proteins, the protocol can be adapted accordingly.

  • Cell Culture: Culture the desired cell line to approximately 70-80% confluency in complete growth medium.

  • Medium Exchange: Gently aspirate the complete medium and wash the cells once with warm, sterile PBS. Replace the PBS with pre-warmed, cysteine-free medium supplemented with dialyzed FBS.

  • Starvation (Optional but Recommended): Incubate the cells in the cysteine-free medium for 1-2 hours to deplete the intracellular pool of cysteine. This will enhance the incorporation efficiency of the analog.

  • Treatment: Add the pre-determined optimal concentration of this compound to the culture medium.

  • Incubation: Incubate the cells for a period sufficient to allow for the synthesis and turnover of the target protein. This time will need to be optimized based on the known stability of the protein of interest.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Analysis: Analyze the protein of interest by Western blotting to assess changes in protein levels or by mass spectrometry to confirm the incorporation of the analog.

Potential Applications and Expected Outcomes

The primary application of this compound is in the study of protein stability and function.

ApplicationExpected OutcomeAnalytical Method
Protein Stability Studies Increased half-life of the target protein compared to the wild-type.Pulse-chase analysis, Western blotting over a time course after cycloheximide treatment.
Structure-Activity Relationship (SAR) Studies Altered protein function (e.g., enzymatic activity, receptor binding) due to conformational changes.In vitro activity assays, binding assays.
Development of Protease-Resistant Peptides Enhanced resistance of a secreted peptide to degradation in the cell culture supernatant or in the presence of exogenous proteases.HPLC or ELISA to quantify the intact peptide over time.

Signaling Pathway Considerations

While direct effects of this compound on specific signaling pathways are not yet extensively documented, its structural similarity to cysteine suggests potential interactions with pathways regulated by cellular redox status. Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

signaling_pathway cluster_cysteine Cysteine Metabolism cysteine Cysteine gcl Glutamate-Cysteine Ligase (GCL) cysteine->gcl protein Protein Synthesis cysteine->protein gs Glutathione Synthetase (GS) gcl->gs γ-glutamylcysteine gsh Glutathione (GSH) gs->gsh analog (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid analog->gcl Potential Inhibition? analog->protein Incorporation

Caption: Potential interaction with the glutathione synthesis pathway.

It is plausible that this analog could act as a competitive inhibitor of enzymes involved in cysteine metabolism, such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. Researchers should be mindful of this potential off-target effect and may consider measuring intracellular GSH levels as part of their experimental controls.

Troubleshooting

ProblemPossible CauseSolution
Low Incorporation Efficiency High concentration of native cysteine in the medium.Use cysteine-free medium and dialyzed FBS. Consider a longer cysteine starvation period.
Suboptimal concentration of the analog.Perform a thorough dose-response curve to find the optimal, non-toxic concentration.
Cell Toxicity Concentration of the analog is too high.Re-evaluate the cytotoxicity profile and use a lower concentration.
Contamination of the stock solution.Ensure the stock solution is sterile-filtered.
No Effect on Protein Stability The target protein is not significantly degraded by proteases.Choose a protein with a known short half-life for initial experiments.
The site of incorporation is not critical for proteolytic cleavage.If possible, incorporate the analog at multiple cysteine residues.

Conclusion

This compound is a valuable tool for researchers in cell biology and drug development. Its ability to enhance the stability of peptides and proteins against proteolytic degradation opens up new avenues for studying protein function and for designing more robust therapeutic peptides. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this promising amino acid analog in a variety of cell culture applications.

References

Sources

Topic: In Vivo Administration of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vivo Protocol for Researchers

Disclaimer: The compound (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is a specific chemical entity for which detailed in vivo administration protocols are not widely published. The following guide is structured based on established principles and protocols for its close structural and functional analog, D-penicillamine ((2S)-2-amino-3-methyl-3-sulfanylbutanoic acid), a well-characterized copper-chelating agent.[1] Researchers must conduct dose-finding and toxicity studies to validate and adapt these protocols for their specific molecule and experimental context.

Part 1: Scientific Foundation and Rationale

Introduction to Thiol-Containing Amino Acid Chelators

This compound belongs to a class of compounds characterized by a thiol (-SH) group, which is highly reactive and capable of forming stable complexes with heavy metals. Its structure is analogous to D-penicillamine, a drug extensively used in the treatment of Wilson's disease, a genetic disorder leading to toxic copper accumulation in the liver and brain.[1][2] The therapeutic efficacy of such compounds stems from their ability to chelate excess copper, forming a soluble complex that can be excreted via the urine, thereby reducing metal-induced toxicity.[1][3]

Mechanism of Action: Copper Chelation and Systemic Depletion

The primary proposed mechanism for this compound is metal ion chelation. The thiol group is the key functional moiety that binds to divalent metal ions like copper (Cu²⁺). This interaction is believed to reduce Cu(II) to Cu(I), forming a stable complex that is then eliminated from the body.[3] In conditions of copper overload, this action helps to restore copper homeostasis and mitigate downstream pathological effects, such as the generation of reactive oxygen species (ROS) and cellular damage.[4][5]

Mechanism_of_Action cluster_mouse In Vivo System (Mouse Model) Excess_Cu Excess Free Copper (Cu²⁺) in Tissues (Liver, Brain) Complex Soluble Copper-Chelate Complex Excess_Cu->Complex Forms Compound (2S)-2-amino-2-methyl- 3-sulfanylpropanoic acid HCl (Administered) Compound->Excess_Cu Chelation Excretion Renal Excretion (Urine) Complex->Excretion Leads to Toxicity Reduced Copper Toxicity & Oxidative Stress Excretion->Toxicity

Caption: Proposed mechanism of copper chelation in vivo.

Selection of an Appropriate Mouse Model

To evaluate the efficacy of a novel chelating agent, a disease model exhibiting the relevant pathology is essential. For copper overload, the Atp7b knockout (Atp7b⁻/⁻) mouse is a highly relevant and widely used model.[6][7][8] These mice have a targeted disruption of the Atp7b gene, which is homologous to the gene mutated in human Wilson's disease, resulting in impaired biliary copper excretion and subsequent copper accumulation, primarily in the liver.[9][10] This model recapitulates the key hepatic features of the human disease, making it ideal for testing the decoppering effects of new therapeutic agents.[7][9]

Part 2: Preclinical In Vivo Study Design

Experimental Objective

To assess the efficacy and safety of this compound in reducing copper burden in an Atp7b⁻/⁻ mouse model of Wilson's disease.

Materials and Reagents
  • This compound (user-supplied)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Atp7b⁻/⁻ mice and wild-type (WT) littermate controls (8-12 weeks of age)

  • Administration supplies: Oral gavage needles, syringes, intraperitoneal (IP) injection needles

  • Metabolic cages for 24-hour urine collection

  • Analytical equipment for copper quantification (e.g., ICP-MS or Atomic Absorption Spectroscopy)

  • Standard laboratory equipment for tissue homogenization and biochemical assays

Experimental Workflow

The study should be designed with appropriate control groups to ensure the validity of the results. A typical workflow includes acclimatization, baseline measurements, compound administration over a defined period, and terminal sample collection for analysis.

Experimental_Workflow Grouping Week 1: Group Allocation & Baseline Samples (Blood, Urine) Dosing Weeks 1-4: Daily Administration (Vehicle or Compound) Grouping->Dosing Monitoring Ongoing: Monitor Body Weight & Clinical Signs Dosing->Monitoring Urine_Collection Week 4 (Day 28): 24h Urine Collection Dosing->Urine_Collection Termination End of Week 4: Euthanasia & Terminal Sample Collection (Blood, Liver, Brain) Urine_Collection->Termination Analysis Post-Termination: Analysis (Copper levels, Biomarkers) Termination->Analysis

Caption: A representative 4-week in vivo study workflow.

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and must be optimized. Animal procedures should be performed in accordance with institutional guidelines (IACUC).

Protocol 1: Preparation of Dosing Solution

The hydrochloride salt form of the compound generally confers good aqueous solubility.

  • Determine Required Concentration: Calculate the required concentration based on the desired dose (e.g., mg/kg) and the average weight of the mice. A typical dosing volume for oral gavage is 5-10 mL/kg.[11]

  • Weighing: Accurately weigh the this compound powder in a sterile conical tube.

  • Solubilization: Add the calculated volume of sterile PBS or water (vehicle) to the tube. Vortex thoroughly until the compound is completely dissolved.

  • pH Adjustment (Critical): Check the pH of the solution. If it is highly acidic, adjust to a physiologically neutral pH (~7.0-7.4) using sterile NaOH. This is crucial to prevent esophageal or peritoneal irritation.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Prepare fresh daily. If short-term storage is necessary, store at 4°C, protected from light. Confirm stability under these conditions.

Protocol 2: In Vivo Administration via Oral Gavage

Oral gavage ensures direct and accurate delivery to the stomach.[11][12]

A. Materials:

  • Properly sized oral gavage needles (typically 20-22G for adult mice) with a ball tip.[11][13]

  • 1 mL syringes.

B. Procedure:

  • Animal Restraint: Firmly but gently restrain the mouse by scruffing the neck and back to immobilize the head.[14] The body should be held in a vertical position.

  • Measure Insertion Depth: Before the first procedure, measure the distance from the corner of the mouse's mouth to the last rib.[11] This is the approximate depth to reach the stomach. You can mark this on the needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11] The mouse will often swallow, which facilitates passage into the esophagus.

  • Advancement: Continue to gently advance the needle to the pre-measured depth. If any resistance is felt, stop immediately and withdraw. Forcing the needle can cause fatal perforation.[12][14]

  • Administration: Once in the stomach, slowly depress the syringe plunger over 2-3 seconds to deliver the solution.[13]

  • Withdrawal: Slowly withdraw the needle along the same path.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as difficulty breathing or leakage from the mouth/nose.[15]

Protocol 3: In Vivo Administration via Intraperitoneal (IP) Injection

IP injection offers systemic delivery that bypasses the gastrointestinal tract.

A. Materials:

  • 25-27G needles.[16]

  • 1 mL syringes.

B. Procedure:

  • Animal Restraint: Scruff the mouse and position it to expose the abdomen. Tilting the head slightly downward can help displace the abdominal organs.[17][18]

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[18][19]

  • Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant.[16]

  • Aspirate: Gently pull back on the plunger. If no fluid (urine, blood) or air is aspirated, you are correctly positioned in the peritoneal cavity. If fluid appears, withdraw and use a fresh needle at a different site.[19]

  • Injection: Inject the solution smoothly.

  • Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Part 4: Outcome Measures and Data Analysis

A robust study requires multiple endpoints to assess both efficacy and safety.

Pharmacodynamic & Efficacy Measures
  • 24-Hour Urinary Copper Excretion: A primary indicator of a chelator's efficacy. Mice are placed in metabolic cages, and urine is collected over 24 hours. Copper content is measured and normalized to creatinine. An effective chelator will significantly increase urinary copper excretion.[2][20]

  • Tissue Copper Levels: At the end of the study, liver and brain tissues should be harvested. Copper concentrations are measured (e.g., by ICP-MS) and expressed as µg per gram of dry tissue weight. Efficacy is demonstrated by a significant reduction in tissue copper compared to vehicle-treated controls.[21]

  • Serum Copper Levels: Measurement of both total and free serum copper can provide insights into systemic copper mobilization.[5]

Safety and Toxicity Monitoring
  • Clinical Observations: Daily monitoring for changes in behavior, posture, and coat condition.

  • Body Weight: Record body weight twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Biochemical Analysis: At termination, collect blood to measure markers of liver function (ALT, AST) and kidney function (BUN, creatinine).

  • Histopathology: Liver sections should be examined for changes in pathology, such as inflammation, necrosis, and fibrosis.

Part 5: Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Recommended Administration Volumes for Mice

Mouse Weight (g) Max Oral Gavage Volume (mL) (10 mL/kg) Max IP Injection Volume (mL) (10 mL/kg)
20 0.20 0.20
25 0.25 0.25
30 0.30 0.30
35 0.35 0.35

Source: Adapted from institutional guidelines.[11][16]

Table 2: Example Dosing and Treatment Group Structure

Group Animal Model Treatment Dose (mg/kg) Route N
1 Wild-Type Vehicle (PBS) 0 Oral Gavage 8
2 Atp7b⁻/⁻ Vehicle (PBS) 0 Oral Gavage 8
3 Atp7b⁻/⁻ Compound Low Dose (e.g., 25) Oral Gavage 8
4 Atp7b⁻/⁻ Compound High Dose (e.g., 50) Oral Gavage 8

| 5 | Atp7b⁻/⁻ | D-penicillamine | 50 (Positive Control) | Oral Gavage | 8 |

Part 6: References

  • Huster, D. (2010). Animal models of Wilson disease. Annals of the New York Academy of Sciences, 1209, 1-10.

  • Leib, E. S., & Schilsky, M. L. (2019). Animal models of Wilson disease. Translational Gastroenterology and Hepatology, 4, 63.

  • Wilson Disease Association. Animal Models of Wilson Disease. Available at: [Link]

  • ResearchGate. Animal models of Wilson disease. Available at: [Link]

  • National Institutes of Health (NIH). Animal models of Wilson disease. Available at: [Link]

  • National Institutes of Health (NIH). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available at: [Link]

  • Scribd. Guidelines for Intraperitoneal Injection in Mice | PDF. Available at: [Link]

  • Scribd. Oral Gavage Procedure in Mice | PDF. Available at: [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • PubMed. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Available at: [Link]

  • Queen's University. Intraperitoneal Injection in Mice. Available at: [Link]

  • UBC Animal Care Committee. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

  • PubMed. Influence of D-penicillamine on the immune response of mice. Available at: [Link]

  • Virginia Tech Research and Innovation. SOP: Mouse Intraperitoneal Injection. Available at: [Link]

  • PubMed. D-penicillamine in Vivo Enhances Lymphocyte DNA Synthesis: Role of Macrophages. Available at: [Link]

  • National Institutes of Health (NIH). Current anti-copper therapies in management of Wilson disease. Available at: [Link]

  • National Institutes of Health (NIH). D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster. Available at: [Link]

  • National Institutes of Health (NIH). Penicillamine - StatPearls. Available at: [Link]

  • PubMed. D-Penicillamine toxicity in mice. I. Pathological findings. Available at: [Link]

  • PubMed. D-penicillamine toxicity in mice. III. pathological study of offspring of penicillamine-fed pregnant and lactating mice. Available at: [Link]

  • Gut. P21 Monitoring maintenance therapy with D-Penicillamine for Wilson’s Disease: lessons from screening for a randomized trial. Available at: [Link]

  • PubMed. D-Penicillamine Toxicity in Mice. II. Concentrations of Cu, Zn, and Fe Related to Development of Toxicity. Available at: [Link]

  • PubMed. Ultrastructural and biochemical effects of D-penicillamine on mouse hepatocytes. Available at: [Link]

  • PubMed. D-Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine-γ-lyase. Available at: [Link]

  • PubMed. Clinical pharmacokinetics of D-penicillamine. Available at: [Link]

  • PubMed. Bioavailability and pharmacokinetics of D-penicillamine. Available at: [Link]

  • MDPI. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Available at: [Link]

  • PLOS One. Penicillamine Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. Available at: [Link]

  • ProQuest. The pharmacokinetics of D-penicillamine in normal and adjuvant arthritic rats. Available at: [Link]

Sources

Application Notes & Protocols: Advanced Bioconjugation Strategies Utilizing α-Methylcysteine Analogs in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

I. Executive Summary: Overcoming Stability and Selectivity Challenges in Bioconjugation

In the pursuit of next-generation protein and peptide therapeutics, antibody-drug conjugates (ADCs), and advanced molecular probes, the ability to create stable, precisely defined bioconjugates is paramount. While native cysteine offers a convenient thiol handle for modification, its use is often plagued by challenges including disulfide bond scrambling, susceptibility to β-elimination, and potential for diminished biological activity upon modification. The incorporation of α-methylcysteine, a non-natural amino acid, into peptide and protein scaffolds provides a robust solution to these limitations. The strategic placement of a methyl group on the α-carbon sterically shields the thiol, modulating its reactivity and, crucially, preventing β-elimination, thereby enhancing the stability of the resulting conjugate.[1]

This guide provides a comprehensive overview and detailed protocols for leveraging α-methylcysteine analogs in thiol-ene "click" chemistry, a powerful and bio-orthogonal conjugation methodology.[2][3] We will explore the underlying chemical principles, provide step-by-step experimental workflows, and discuss the critical parameters for successful and reproducible bioconjugation.

II. The Scientific Principle: The Synergy of α-Methylcysteine and Thiol-Ene Click Chemistry

The primary advantage of α-methylcysteine lies in its structural stability. The Cα-methyl group prevents epimerization and significantly inhibits the common degradation pathway of β-elimination that can occur with native cysteine residues, especially under basic conditions or upon oxidation.[1] This inherent stability makes it an ideal candidate for robust bioconjugation strategies.

When paired with thiol-ene click chemistry, α-methylcysteine becomes a powerful tool for site-specific modification. The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (the "ene") to form a stable thioether bond.[2][3] This reaction is prized for its:

  • High Efficiency and Yield: The reaction proceeds rapidly to completion, often with minimal byproducts.[2]

  • Bio-orthogonality: The reactants do not cross-react with other functional groups typically found in biological systems.

  • Mild Reaction Conditions: The reaction can be initiated by UV light or radical initiators under physiological conditions (neutral pH, aqueous solution, room temperature).[4]

The combination of α-methylcysteine's stability and the thiol-ene reaction's efficiency creates a highly reliable platform for the synthesis of well-defined bioconjugates.

III. Core Applications and Experimental Protocols

Application 1: Site-Specific Labeling of Peptides with Fluorescent Probes

This protocol details the conjugation of a peptide containing a single α-methylcysteine residue to a maleimide-functionalized fluorescent dye. This is a foundational technique for creating probes for cellular imaging and binding assays.

Experimental Protocol: Photo-initiated Thiol-Ene Conjugation

  • Peptide Synthesis:

    • Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate Fmoc-S-trityl-α-methyl-L-cysteine at the desired position.[5]

    • Cleave the peptide from the resin and deprotect using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry (MS).

  • Preparation of Reactants:

    • Peptide Stock (1 mM): Dissolve the lyophilized α-methylcysteine-containing peptide in deoxygenated phosphate-buffered saline (PBS), pH 7.2.

    • Maleimide-Dye Stock (10 mM): Dissolve a maleimide-functionalized fluorophore (e.g., Maleimide-Alexa Fluor 488) in anhydrous DMSO.

    • Photoinitiator Stock (50 mM): Dissolve a water-soluble photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), in deionized water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the following:

      • 100 µL of 1 mM peptide solution

      • 1.5 µL of 10 mM Maleimide-Dye solution (1.5 molar equivalents)

      • 1 µL of 50 mM LAP solution

    • Gently mix the solution. For oxygen-sensitive reactions, briefly purge the tube with argon or nitrogen.

    • Irradiate the sample with a 365 nm UV lamp for 15-30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the labeled peptide from unreacted dye and peptide using RP-HPLC.

    • Analyze the purified product by MS to confirm the addition of the dye mass and by UV-Vis spectroscopy to confirm the presence of the fluorophore.

Causality Behind Experimental Choices:

  • Deoxygenated Buffer: Oxygen can quench the radical reaction, reducing efficiency. While not always strictly necessary for high-yield reactions, it is good practice.

  • LAP Photoinitiator: LAP is highly efficient in aqueous solutions and is activated by long-wave UV light (365 nm), which minimizes potential damage to the peptide.[4]

  • Slight Excess of Dye: A small molar excess of the maleimide-dye ensures the reaction goes to completion, consuming the more valuable peptide.

Application 2: Peptide Cyclization for Enhanced Stability and Bioactivity

Peptide cyclization is a well-established strategy to improve proteolytic stability and receptor binding affinity by constraining the peptide's conformation.[6][7][8] The intramolecular thiol-ene reaction is an elegant method to achieve this.

Experimental Protocol: Intramolecular Thiol-Ene Peptide Cyclization

  • Peptide Synthesis:

    • Synthesize a linear peptide containing both an α-methylcysteine residue and an alkene-bearing amino acid (e.g., allylglycine) at desired positions using SPPS.

    • Cleave, deprotect, and purify the linear peptide as described previously.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a solution of 50% acetonitrile in water to a final concentration of 0.1 mM. Performing the reaction at high dilution favors intramolecular cyclization over intermolecular dimerization.

    • Add a photoinitiator (e.g., LAP or Irgacure 2959) to a final concentration of 1-2 mM.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Irradiate the solution with a 365 nm UV source for 30-60 minutes with gentle stirring. Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the cyclic peptide by RP-HPLC.

    • Confirm the final product by MS (observing the loss of no atoms, as it's an addition reaction) and potentially by NMR for structural confirmation.

Causality Behind Experimental Choices:

  • High Dilution: This is a critical parameter to prevent the formation of dimers and oligomers. By keeping the peptide molecules far apart, the likelihood of an intramolecular reaction is greatly increased.

  • Acetonitrile/Water Solvent: This solvent system helps to solubilize a wide range of peptide sequences while being compatible with the radical reaction.

IV. Visualization of Workflows

Thiol_Ene_Bioconjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Peptide Peptide with α-Methylcysteine Initiator Photoinitiator (e.g., LAP) + UV Light (365 nm) Peptide->Initiator Alkene Alkene-functionalized Molecule (Dye, Drug, etc.) Alkene->Initiator Conjugate Stable Thioether-linked Bioconjugate Initiator->Conjugate Radical Addition Peptide_Cyclization Linear_Peptide Linear Peptide (α-Methylcysteine + Allylglycine) Reaction_Conditions High Dilution Photoinitiator + UV Light Linear_Peptide->Reaction_Conditions Initiation Cyclic_Peptide Cyclized Peptide (Stable Thioether Bridge) Reaction_Conditions->Cyclic_Peptide Intramolecular Thiol-Ene Reaction

Caption: Workflow for intramolecular peptide cyclization via thiol-ene chemistry.

V. Quantitative Data and Expected Outcomes

ParameterSite-Specific LabelingPeptide Cyclization
Peptide Concentration 1-5 mM0.1-0.5 mM
Alkene Equivalents 1.2 - 2.0N/A (Intramolecular)
Photoinitiator Conc. 1-5 mM1-2 mM
Typical Reaction Time 10 - 45 minutes30 - 90 minutes
Expected Conversion >95%>90% (of monomer)
Primary Analytical Tool LC-MSLC-MS

VI. Trustworthiness and Protocol Validation

The reliability of these protocols is grounded in the well-established principles of both solid-phase peptide synthesis and radical-mediated thiol-ene chemistry. To ensure self-validation of your experimental results, adhere to the following:

  • Mass Spectrometry is Essential: Always confirm the mass of your starting peptide and the final conjugate. A successful conjugation will result in a mass shift corresponding precisely to the mass of the added molecule.

  • Chromatographic Monitoring: Use analytical RP-HPLC to monitor the progress of the reaction. You should observe the consumption of the starting peptide peak and the emergence of a new, typically more hydrophobic, product peak.

  • Controls: For photo-initiated reactions, run a control sample without the photoinitiator or UV light to ensure that the reaction is not proceeding through an unintended pathway.

By incorporating these validation steps, you can have high confidence in the identity and purity of your final α-methylcysteine-based bioconjugate.

VII. References

  • Smith, N. D., & Goodman, M. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(7), 1035-1038. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, P. (2014). In situ thioester formation for protein ligation using α-methylcysteine. Chemical Science, 5(7), 2878-2884. [Link]

  • Smith, N. D., & Goodman, M. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone. Organic Letters, 5(7), 1035–1038. [Link]

  • Wikipedia contributors. (2023). Thiol-ene reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Davies, M. J. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Free Radical Biology and Medicine, 182, 134-146. [Link]

  • Hong, S., et al. (2019). Visible-Light-Induced Cysteine-Specific Bioconjugation. Angewandte Chemie International Edition, 58(34), 11773-11777. [Link]

  • Wang, L., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(1), 18-48. [Link]

  • Macmillan Group. (2015). Click Reactions For Post-Translational Protein Modification. [Link]

  • Wang, D., et al. (2017). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Nanoscale, 9(21), 7055-7060. [Link]

  • Chen, F. J., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal, 28(50), e202201382. [Link]

  • Foley, D. A., & Rozovsky, S. (2022). Application of alpha-methyl selenocysteine as a tool for the study of selenoproteins. Methods in Enzymology, 662, 297-329. [Link]

  • Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. [Link]

  • G. A. G. (n.d.). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]

  • Fusté, E. (2011). Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer. Dissertations. [Link]

  • Chen, F. J., & Gao, J. (2022). Developing fast cysteine bioconjugation chemistries. Chemistry – A European Journal, 28(50). [Link]

  • Payne, R. J., et al. (2018). Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Angewandte Chemie International Edition, 57(40), 13269-13273. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

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Application Notes and Protocols for Assessing the Cell Permeability of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Cell Permeability for Amino Acid Analogs

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is a synthetic amino acid analog. For such molecules to be effective as potential therapeutic agents or research tools targeting intracellular processes, they must first cross the cell membrane. Cell permeability is a critical determinant of a drug candidate's bioavailability and efficacy. Poor permeability can be a major reason for the failure of otherwise promising compounds during drug development.

This guide provides a comprehensive overview of established in vitro methods for evaluating the cell permeability of this compound. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of particular assays and experimental parameters. We will explore both artificial membrane and cell-based models to build a complete permeability profile of the target compound.

Given that the compound is an amino acid analog, it is plausible that its transport across the cell membrane could be mediated by amino acid transporters in addition to passive diffusion. Therefore, this guide will cover assays that can distinguish between these different transport mechanisms.

Foundational Permeability Assessment: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive transcellular permeability.[1][2][3] It is an excellent first-pass assay due to its simplicity, low cost, and reproducibility.[4] PAMPA measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[5][6] This assay exclusively models passive diffusion, providing a baseline understanding of the compound's lipophilicity and its ability to cross a lipid bilayer without the influence of active transporters or metabolic processes.[1][2]

Principle of PAMPA

The PAMPA setup consists of a multi-well plate with a donor and an acceptor compartment separated by a filter support coated with a lipid solution. The test compound is added to the donor well, and after an incubation period, the concentration of the compound in both the donor and acceptor wells is measured to determine the rate of permeation.[7]

Experimental Workflow for PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Prepare artificial membrane on donor plate add_acceptor Add buffer to acceptor plate prep_membrane->add_acceptor Assemble plate prep_solutions Prepare test compound and control solutions add_donor Add compound solutions to donor plate prep_solutions->add_donor incubate Incubate the 'sandwich' plate assembly add_donor->incubate measure_conc Measure compound concentration in donor and acceptor wells incubate->measure_conc calculate_papp Calculate Apparent Permeability (Papp) measure_conc->calculate_papp Caco2_Workflow cluster_culture Cell Culture & Seeding cluster_validation Monolayer Integrity Validation cluster_transport Transport Experiment cluster_analysis_caco2 Analysis & Interpretation culture_cells Culture Caco-2 cells seed_transwells Seed cells on Transwell inserts culture_cells->seed_transwells differentiate Allow cells to differentiate (21 days) seed_transwells->differentiate measure_teer Measure TEER differentiate->measure_teer lucifer_yellow Perform Lucifer Yellow rejection assay measure_teer->lucifer_yellow add_compound_A Add compound to Apical (A) side lucifer_yellow->add_compound_A add_compound_B Add compound to Basolateral (B) side lucifer_yellow->add_compound_B incubate_transport Incubate and collect samples over time add_compound_A->incubate_transport add_compound_B->incubate_transport quantify_samples Quantify compound concentration (LC-MS/MS) incubate_transport->quantify_samples calculate_papp_er Calculate Papp (A-B & B-A) and Efflux Ratio (ER) quantify_samples->calculate_papp_er interpret_results Interpret transport mechanism calculate_papp_er->interpret_results

Caption: Comprehensive workflow for the Caco-2 permeability assay.

Detailed Protocol for Caco-2 Permeability Assay

Materials:

  • Caco-2 cell line (ATCC)

  • Cell culture medium and supplements

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • This compound

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell inserts at an appropriate density.

  • Differentiation: Maintain the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. [8]3. Monolayer Integrity Check:

    • TEER Measurement: Measure the TEER of the monolayers. Only use monolayers with TEER values within the laboratory's established range (e.g., >200 Ω·cm²). [9] * Lucifer Yellow Assay: Assess the paracellular permeability by measuring the leakage of Lucifer Yellow across the monolayer. A low permeability of Lucifer Yellow confirms the integrity of the tight junctions. [8]4. Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

Data Analysis and Interpretation

The Papp for both A-to-B and B-to-A directions is calculated. The Efflux Ratio (ER) is then determined:

ER = Papp (B-to-A) / Papp (A-to-B)

Table 2: Interpreting Caco-2 Permeability and Efflux Ratio

Papp (A-to-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
> 10< 2High permeability, likely passive diffusion.
1 - 10< 2Moderate permeability, likely passive diffusion.
< 1< 2Low permeability, poor passive absorption.
Any value≥ 2Potential for active efflux. [10][8]

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein). [10][11]If this is the case for this compound, further investigation with specific transporter inhibitors may be warranted.

Investigating Specific Transporter Interactions: MDCK-MDR1 Assay

If the Caco-2 assay suggests active efflux, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is an excellent tool for specifically investigating the role of P-glycoprotein (P-gp), a major efflux transporter. [11][12][13][14]These cells overexpress human P-gp, making them a sensitive model for identifying P-gp substrates. [11][15]CRISPR-Cas9 technology has also been used to create MDCK cell lines that express human MDR1 without the confounding effects of the endogenous canine transporter. [16][17]

Rationale for Using MDCK-MDR1 Cells

MDCK cells form tight monolayers quickly and have low endogenous transporter expression, making them a good background for studying the function of a single, overexpressed transporter. [14]Comparing the transport of this compound across wild-type MDCK cells and MDCK-MDR1 cells can definitively determine if it is a P-gp substrate.

Protocol for MDCK-MDR1 Permeability Assay

The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the main difference being the cell line used and a shorter culture time for monolayer formation (typically 3-5 days). [15] Key Steps:

  • Culture and seed both wild-type MDCK and MDCK-MDR1 cells on Transwell inserts.

  • Allow cells to form a confluent monolayer (3-5 days).

  • Validate monolayer integrity with TEER measurements.

  • Perform a bidirectional transport study (A-to-B and B-to-A) with the test compound on both cell lines.

  • Quantify compound concentrations and calculate Papp values and efflux ratios for both cell lines.

Data Interpretation

Table 3: Interpreting MDCK-MDR1 Assay Results

Cell LineEfflux Ratio (ER)Interpretation
Wild-type MDCK< 2No significant efflux in the parental cell line.
MDCK-MDR1≥ 2The compound is likely a substrate of P-gp.

A significantly higher efflux ratio in the MDCK-MDR1 cell line compared to the wild-type MDCK line is strong evidence that this compound is transported by P-gp.

Concluding Remarks and Integrated Permeability Assessment

By employing a tiered approach, starting with the high-throughput PAMPA assay and progressing to the more physiologically relevant Caco-2 and specific MDCK-MDR1 assays, researchers can build a comprehensive permeability profile for this compound. This systematic evaluation provides critical insights into the compound's potential for oral bioavailability and its interactions with key drug transporters, which are essential for informed decision-making in the drug development process.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Bachmeier, C. J., & Miller, D. W. (2014). Establishment of optimized MDCK cell lines for reliable efflux transport studies. Journal of Pharmaceutical Sciences, 103(5), 1597-1606. [Link]

  • Bennion, B. J., Be, N. A., McNerney, M. W., Lao, V., Carlson, E. M., Valdez, C. A., Malfatti, M. A., Enright, H. A., Nguyen, T. H., Lightstone, F. C., & Carpenter, T. S. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(20), 5228–5237. [Link]

  • Buso, E., et al. (2018). A CRISPR-Cas9 Generated MDCK Cell Line Expressing Human MDR1 Without Endogenous Canine MDR1 (cABCB1): An Improved Tool for Drug Efflux Studies. Pharmaceutical Research, 35(8), 163. [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]

  • Lennernäs, H. (2007). Animal data and its relevance for human drug absorption and metabolism. Advanced Drug Delivery Reviews, 59(11), 1073-1075. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. [Link]

  • Pooja, D., & Tunki, L. (2015). Caco-2 cell permeability assay: A tool for predicting oral drug absorption. Journal of Pharmacology and Toxicology Methods, 75, 53-58. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. [Link]

  • Wohnsland, F., & Faller, B. (2001). High-throughput permeability screen for Caco-2 cells. Journal of Medicinal Chemistry, 44(6), 923-930. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride, a critical building block for various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

A diminished yield of the final product is a common challenge. Several factors throughout the synthetic route can contribute to this issue.

Potential Causes & Solutions:

  • Incomplete Starting Material Conversion: The initial steps, such as the formation of a key intermediate like a thiazolidine or an oxazolidinone, are crucial.[1][2] Incomplete reactions here will invariably lead to lower overall yields.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure that the reaction is allowed to proceed to completion before workup. It may be necessary to extend the reaction time or slightly increase the temperature, but be cautious of potential side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical for each step. For instance, in syntheses involving the opening of a β-lactone or an aziridine ring, the choice of nucleophile and Lewis acid can significantly impact the yield.[3][4]

    • Solution: Systematically optimize reaction parameters. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions. For example, when using a thiol to open an aziridine ring, screen different bases and solvents to find the combination that maximizes the desired product formation while minimizing side reactions.[3]

  • Product Loss During Workup and Purification: The hydrochloride salt of the target compound is water-soluble.[5] Significant product loss can occur during aqueous workup phases or if the incorrect purification method is chosen.

    • Solution: Minimize the volume of aqueous solutions used during extraction. Back-extraction of the aqueous layers with a suitable organic solvent can help recover dissolved product. For purification, consider alternatives to silica gel chromatography if your compound shows high polarity. Ion-exchange chromatography or recrystallization from a suitable solvent system are often more effective for purifying amino acid hydrochlorides.[6]

Issue 2: Presence of Impurities in the Final Product

Impurities can compromise the quality and efficacy of the final compound. Identifying the source of these impurities is the first step toward eliminating them.

Potential Causes & Solutions:

  • Side Reactions: The presence of multiple functional groups (amine, carboxylic acid, and thiol) makes the molecule susceptible to various side reactions.

    • Racemization: The stereocenter at the alpha-carbon can be susceptible to racemization, especially under harsh basic or acidic conditions.

      • Solution: Employ mild reaction conditions whenever possible. For steps requiring a base, use a non-nucleophilic, sterically hindered base. Monitor the enantiomeric excess (ee) of your product using chiral High-Performance Liquid Chromatography (HPLC) or a similar technique.

    • Oxidation of the Thiol Group: The sulfanyl group (-SH) is prone to oxidation, leading to the formation of disulfides or other oxidized species.

      • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degassing solvents prior to use can also be beneficial. The use of a thiol protecting group, such as a trityl (Trt) or S-tert-butyl (StBu) group, can prevent unwanted oxidation during intermediate steps.[1] These protecting groups can be removed in the final stages of the synthesis.

    • Dimerization/Polymerization: Intermolecular reactions, particularly disulfide bond formation, can lead to dimers and higher-order oligomers.

      • Solution: Use dilute reaction conditions to favor intramolecular reactions over intermolecular ones. As mentioned above, protecting the thiol group is an effective strategy to prevent dimerization.

  • Incomplete Removal of Protecting Groups: If protecting groups are used for the amine, carboxylic acid, or thiol moieties, their incomplete removal will result in impurities.

    • Solution: Ensure that the deprotection step is complete by monitoring the reaction with an appropriate analytical method. It may be necessary to increase the reaction time or the amount of deprotecting agent. For example, the removal of a Boc protecting group with trifluoroacetic acid (TFA) is typically fast, but sterically hindered substrates may require longer reaction times.[1][7]

Issue 3: Difficulty in Product Isolation and Purification

The physicochemical properties of this compound can make its isolation and purification challenging.

Potential Causes & Solutions:

  • High Polarity and Water Solubility: As an amino acid hydrochloride, the target compound is highly polar and soluble in water, making extraction from aqueous media difficult.

    • Solution: After the final deprotection and acidification to form the hydrochloride salt, consider lyophilization (freeze-drying) to remove water and volatile acids instead of traditional extraction methods. If extraction is necessary, use a highly polar organic solvent like n-butanol.

  • Amorphous or Oily Product: The product may not readily crystallize, leading to the formation of an oil or an amorphous solid that is difficult to handle and purify.

    • Solution: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol or water) and then slowly add a poor solvent (e.g., diethyl ether or acetone) until turbidity is observed. Allowing the solution to stand at a low temperature can induce crystallization. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes to prepare α-methylated amino acids like this one?

A1: Several strategies exist for the synthesis of α-methyl amino acids. One common approach involves the "self-reproduction of chirality" using a thiazolidine intermediate derived from the corresponding non-methylated amino acid (in this case, (S)-cysteine).[2] Another effective method is the regioselective opening of a β-lactone or an aziridine derived from a serine precursor with an appropriate nucleophile.[2][3][4] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: Why is the use of protecting groups important in this synthesis?

A2: The presence of three reactive functional groups (amino, carboxyl, and sulfanyl) necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. For instance, protecting the amino group (e.g., with Boc or Fmoc) prevents it from acting as a nucleophile in subsequent steps.[1] Similarly, protecting the thiol group (e.g., with StBu or Trt) prevents its oxidation to a disulfide.[1] The carboxylic acid is often protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting with reagents intended for other parts of the molecule.

Q3: What are the best analytical techniques to monitor the progress of the reaction and the purity of the final product?

A3: A combination of analytical techniques is recommended for comprehensive monitoring:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product. Using a chiral column allows for the determination of enantiomeric purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the products and intermediates, helping to identify byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives of the amino acid.[9]

Q4: How can I ensure the correct stereochemistry is maintained throughout the synthesis?

A4: Maintaining the (S)-configuration at the α-carbon is critical. This is typically achieved by starting with a chiral precursor of the correct stereochemistry, such as (S)-cysteine or (S)-serine. It is crucial to avoid harsh reaction conditions, particularly strong bases or high temperatures, which can cause epimerization at the α-carbon. Chiral HPLC analysis at key stages of the synthesis and for the final product is essential to confirm that the stereochemical integrity has been preserved.

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in this synthesis are hazardous. For example, thiols often have a strong, unpleasant odor and can be toxic. Therefore, all manipulations should be performed in a well-ventilated fume hood. Reagents like trifluoroacetic acid (TFA) are highly corrosive and should be handled with extreme care.[1][7] Always consult the Safety Data Sheet (SDS) for each reagent before use.

III. Experimental Workflow and Data

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis, highlighting key stages where optimization and troubleshooting are often required.

SynthesisWorkflow cluster_0 Preparation of Protected Intermediate cluster_1 Core Synthesis and Modification cluster_2 Final Product Isolation Start Chiral Starting Material ((S)-Cysteine or (S)-Serine derivative) Protection Protection of Functional Groups (Amine, Carboxyl, Thiol) Start->Protection Step 1 Intermediate_Formation Key Intermediate Formation (e.g., Thiazolidine, β-Lactone) Protection->Intermediate_Formation Step 2 Modification α-Methylation / Ring Opening Intermediate_Formation->Modification Step 3 Deprotection Selective Deprotection (if needed) Modification->Deprotection Step 4 Final_Deprotection Final Deprotection Deprotection->Final_Deprotection Step 5 HCl_Salt_Formation HCl Salt Formation Final_Deprotection->HCl_Salt_Formation Step 6 Purification Purification (Recrystallization/Chromatography) HCl_Salt_Formation->Purification Step 7 Final_Product Final_Product Purification->Final_Product Final Product

Caption: General workflow for the synthesis of this compound.

Table 1: Critical Parameters and Recommended Ranges
ParameterRecommended Range/ConditionRationale
Reaction Temperature -78 °C to RefluxVaries by reaction step. Low temperatures are often used for stereoselective reactions, while higher temperatures may be needed for bond formation or deprotection.
pH Control 2-10Crucial for controlling the reactivity of the amino and carboxyl groups and for the final salt formation. Extreme pH should be avoided to prevent racemization.
Solvents Aprotic (e.g., THF, DCM) & Protic (e.g., Methanol, Water)The choice of solvent depends on the specific reaction step and the solubility of the reagents and intermediates.
Inert Atmosphere Nitrogen or ArgonEssential for reactions involving air-sensitive reagents or to prevent the oxidation of the thiol group.
Molar Ratios Stoichiometric to slight excessThe precise molar ratios of reactants and reagents should be optimized for each step to maximize yield and minimize side products.

This technical guide provides a comprehensive resource for optimizing the synthesis of this compound. By understanding the potential challenges and implementing the suggested solutions, researchers can improve the efficiency and success of their synthetic efforts. For further assistance, please do not hesitate to contact our technical support team.

References

  • Ruggles, E. L., & Hondal, R. J. (2011). A Viable Synthesis of N-Methyl Cysteine. Biopolymers, 96(5), 589-600. [Link]

  • An Improved Method for the Preparation of Protected (R)-2-Methylcysteine: Solution-Phase Synthesis of a Glutathione Analogue. (2008). ResearchGate. [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

  • Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Longdom Publishing. [Link]

  • Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. (2005). ACS Publications. [Link]

  • Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. [Link]

  • Rubino, F. M., et al. (2011). Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry. Biomedical Chromatography, 25(3), 330-343. [Link]

  • Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. (2019). PubMed. [Link]

  • Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. (2019). PMC - NIH. [Link]

  • Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. LSU Scholarly Repository. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2010). PMC - NIH. [Link]

  • (2R)-2-Amino-3-sulfanylpropanoic acid hydrochloride. ChemBK. [Link]

  • SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses Procedure. [Link]

  • An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2020). ResearchGate. [Link]

  • Methylcysteine hydrochloride. (2018). GPnotebook. [Link]

  • (2S)-2-amino-3-sulfanylpropanoic acid;(2R). PubChem - NIH. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process. (2015).

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Technical Support Center: A Researcher's Guide to Handling α-Methylcysteine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-methylcysteine compounds. This resource is designed for researchers, scientists, and drug development professionals who are incorporating these unique amino acid analogues into their experimental workflows. The introduction of a methyl group at the alpha-carbon of cysteine confers specific advantages, such as resistance to β-elimination, but also presents a unique set of challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with α-methylcysteine and ensure the success of your research.

Part 1: Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments with α-methylcysteine compounds. Each issue is presented with its probable causes and a step-by-step guide to resolution.

Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Question: I am observing low coupling efficiency or incomplete reactions when incorporating α-methylcysteine into my peptide sequence during SPPS. What could be the cause, and how can I fix it?

Probable Causes:

  • Steric Hindrance: The α-methyl group adds steric bulk, which can hinder the approach of the activated amino acid to the growing peptide chain. This is particularly noticeable when coupling to or from another bulky amino acid.[3]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of the α-methyl group.[4]

  • Aggregation of the Peptide Chain: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible for coupling.[5][6]

Troubleshooting Protocol:

  • Optimize Coupling Reagents and Conditions:

    • Increase Reagent Concentration: Doubling the concentration of your amino acid and coupling reagent solutions can increase the probability of successful coupling.[3]

    • Use High-Activity Coupling Reagents: Employ more potent coupling reagents like HBTU, HATU, or COMU, which are known to be effective for sterically hindered amino acids.[4][7] For instance, a study on cysteine-containing peptides recommended using HBTU/HOBt/TMP in DMF for efficient coupling with minimal racemization.[4]

    • Extend Coupling Times: Increase the reaction time for the α-methylcysteine coupling step. In some cases, an overnight reaction may be necessary, although it's crucial to monitor for potential side reactions.[8]

    • Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion.[3]

  • Address Peptide Aggregation:

    • Incorporate Backbone Protection: The use of protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone nitrogen can disrupt secondary structure formation and improve solvation of the peptide chain.[1]

    • Utilize Pseudoprolines: If the sequence allows, incorporating pseudoproline dipeptides can disrupt aggregation.[5]

    • Choose Appropriate Resins: For hydrophobic peptides, non-polar polystyrene resins may yield better results compared to more polar resins.[6]

  • Verify Amino Acid Quality:

    • Ensure the α-methylcysteine derivative you are using is of high purity and has been stored correctly to prevent degradation.

Unexpected Disulfide Bond Formation

Question: I am observing dimerization or oligomerization of my α-methylcysteine-containing peptide, suggesting unwanted disulfide bond formation. How can I prevent this?

Probable Causes:

  • Oxidation of the Thiol Group: The free thiol group of α-methylcysteine is susceptible to oxidation, leading to the formation of disulfide bridges, especially in the presence of oxygen and at neutral to basic pH.[9]

  • Incomplete Thiol Protection: The protecting group on the cysteine side chain may be prematurely cleaved during synthesis or workup.

  • Inappropriate Deprotection or Cleavage Conditions: The conditions used to remove side-chain protecting groups or cleave the peptide from the resin may promote oxidation.

Troubleshooting Protocol:

  • Maintain a Reducing Environment:

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.

    • Work at Acidic pH: Whenever possible, handle the deprotected peptide in acidic solutions (e.g., containing 0.1% TFA) to reduce the concentration of the more reactive thiolate anion.[9]

    • Add Reducing Agents: During purification and handling, consider adding a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to maintain the thiol in its reduced state. TCEP is effective over a wide pH range and does not interfere with maleimide chemistry if you plan subsequent labeling.[10]

  • Select Robust Thiol Protecting Groups:

    • Choose a protecting group for the thiol side chain that is stable to the conditions of peptide synthesis but can be selectively removed when desired. Common choices include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).[11][12] The Acm group, for instance, is stable under standard cleavage conditions and can be removed later with iodine.[13]

  • Optimize Cleavage and Purification:

    • Use Scavengers during Cleavage: During the final cleavage from the resin, include scavengers like triisopropylsilane (TIPS) and water in the trifluoroacetic acid (TFA) cocktail to quench reactive species that can cause oxidation.[8]

    • Purify Promptly: Purify the crude peptide by reversed-phase HPLC (RP-HPLC) as soon as possible after cleavage to minimize the time it is exposed to potentially oxidizing conditions.[14]

Workflow for Preventing Unwanted Disulfide Formation

G cluster_synthesis SPPS cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Handling cluster_storage Storage s1 Choose Robust Thiol Protecting Group (e.g., Trt, Acm) s2 Incorporate α-MeCys into Peptide s1->s2 c2 Cleave Peptide from Resin s2->c2 Completed Peptide on Resin c1 Prepare Cleavage Cocktail (TFA, TIPS, H2O) c1->c2 p1 Immediate RP-HPLC Purification c2->p1 Crude Peptide p2 Use Acidic Buffers (0.1% TFA) p1->p2 p3 Add Reducing Agent (e.g., TCEP) to fractions if needed p2->p3 st1 Lyophilize Pure Fractions p3->st1 Pure, Reduced Peptide st2 Store under Inert Gas at -20°C or -80°C st1->st2

Caption: Workflow for minimizing unwanted disulfide bond formation.

Solubility Issues

Question: My purified α-methylcysteine-containing peptide has poor solubility in aqueous buffers. What can I do?

Probable Causes:

  • Hydrophobicity: The α-methyl group increases the hydrophobicity of the cysteine residue. If the overall peptide sequence is hydrophobic, this can lead to poor aqueous solubility.[6]

  • Aggregation: As mentioned previously, hydrophobic peptides are prone to aggregation, which reduces solubility.[6]

  • pH and Ionic Strength: The solubility of peptides is often dependent on the pH and ionic strength of the buffer, as these affect the charge state of ionizable groups.

Troubleshooting Protocol:

  • Modify Buffer Conditions:

    • pH Adjustment: Systematically vary the pH of the buffer. Peptides are often more soluble at pH values away from their isoelectric point (pI).

    • Add Organic Modifiers: For very hydrophobic peptides, it may be necessary to add a small amount of an organic solvent like acetonitrile, isopropanol, or DMSO to the aqueous buffer to aid dissolution.

    • Use Chaotropic Agents: In some cases, mild chaotropic agents like guanidinium chloride or urea can help to disrupt aggregates and improve solubility, but be mindful of their potential impact on protein structure and function in downstream applications.

  • Improve Peptide Design (for future syntheses):

    • If possible, incorporate more hydrophilic residues into the peptide sequence to improve overall solubility.

  • Solubilization Protocol:

    • Start by attempting to dissolve the peptide in a small amount of a strong solvent in which it is soluble (e.g., DMSO, acetic acid).

    • Slowly add this concentrated stock solution to your vigorously stirred aqueous buffer. This can sometimes prevent the immediate precipitation that occurs when adding the buffer directly to the lyophilized powder.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using α-methylcysteine over standard cysteine in peptide synthesis?

The primary advantage of the α-methyl group is the prevention of β-elimination.[1][2] This side reaction can be problematic during the synthesis of C-terminal cysteine peptides using Fmoc-based solid-phase peptide synthesis (SPPS), leading to the formation of dehydroalanine and lower yields. The methyl group on the alpha-carbon blocks this elimination pathway. Additionally, α-methylcysteine can be incorporated using standard coupling chemistry.[1]

Q2: How should I store solid α-methylcysteine and its derivatives?

For long-term storage, solid α-methylcysteine and its protected derivatives should be stored refrigerated or frozen.[15] While short periods at warmer temperatures during shipping are unlikely to significantly affect the product, it is best to store them at -20°C for periods longer than a few months to ensure stability.[15] Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.[15]

Q3: How stable are α-methylcysteine-containing peptides in solution?

Solutions of peptides containing a free thiol group are susceptible to oxidation. It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C, and they are generally usable for up to one month.[15] For maximal stability, solutions should be prepared fresh whenever possible.[15] The stability can be enhanced by keeping the pH acidic and minimizing exposure to oxygen.

Q4: Can I use α-methylcysteine in native chemical ligation (NCL)?

Yes, α-methylcysteine can be used in protein synthesis strategies analogous to NCL.[1] Peptides with a C-terminal α-methylcysteine can function as thioester equivalents. The ligation rate can be controlled by modulating the concentration of a thiol additive like 4-mercaptophenylacetic acid (MPAA) at neutral pH.[1] This approach has been successfully used in the synthesis of proteins.[1]

Mechanism of α-Methylcysteine in Ligation

G Peptide1 Peptide-1-αMeCys Thioester_Intermediate Peptide-1-Thioester Peptide1->Thioester_Intermediate + MPAA (Thiol Additive) N,S-Acyl Transfer Peptide2 N-Cys-Peptide-2 Ligated_Product Peptide-1-Peptide-2 Thioester_Intermediate->Ligated_Product + N-Cys-Peptide-2 (Ligation)

Caption: Simplified mechanism of protein ligation using a C-terminal α-methylcysteine.

Q5: Are there any specific analytical methods I should use to check the integrity of my α-methylcysteine-containing peptide?

Standard analytical techniques for peptides are applicable, with some specific considerations:

  • RP-HPLC: This is the primary tool for assessing purity. Monitor for the appearance of new peaks, which could indicate oxidation (dimer formation) or other degradation products. The dimer will typically have a later retention time than the monomer.

  • Mass Spectrometry (MS): Use MS to confirm the molecular weight of your peptide. Look for masses corresponding to the dimer (2M-2H) or other potential adducts. LC-MS is particularly powerful for identifying and quantifying degradation products.[16][17]

  • Ellman's Test: This colorimetric assay can be used to quantify the concentration of free thiols in your sample, which can help you assess the extent of oxidation.

Summary of Analytical Techniques

TechniquePurposeKey Considerations
RP-HPLC Purity assessment and quantification of monomer vs. dimer.Use a gradient that resolves the monomer from potential dimers and other impurities.[14]
LC-MS Identity confirmation and detection of degradation products.Check for the expected mass, as well as masses corresponding to the dimer, oxidized forms (e.g., +16 Da for sulfoxide), or other side products.[16][17]
Ellman's Test Quantification of free thiol groups.Useful for determining the concentration of the reduced, active peptide.

References

  • Dempelfy, A., et al. (2013). In situ thioester formation for protein ligation using α-methylcysteine. RSC Publishing. [Link]

  • Applied Biosystems. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Block, E., et al. (2012). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. PMC - NIH. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. PubMed. [Link]

  • Fairweather, J. K., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

  • Linde, I., et al. (1998). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. PubMed. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. International Journal of Peptide and Protein Research. [Link]

  • Taylor & Francis Online. S-Methylcysteine – Knowledge and References. [Link]

  • National Center for Biotechnology Information. (S)-Alpha-methylcysteine. PubChem Compound Summary for CID 9898840. [Link]

  • El-Neweshy, M. S., et al. (2017). High doses of S-methylcysteine cause hypoxia-induced cardiomyocyte apoptosis accompanied by engulfment of mitochondaria by nucleus. PubMed. [Link]

  • Al-Salami, H., et al. (2018). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. ResearchGate. [Link]

  • Oka, O. B., & Bulleid, N. J. (2013). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. PMC - NIH. [Link]

  • Nagasawa, H. T., et al. (2002). Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Le, T. H., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. [Link]

  • Isgreen, T., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Link]

  • Ferreira, A. M., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Vlasak, J., & Ionescu, R. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Chen, G. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by Escherichia coli. University of Waterloo. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Reddit. (2022). Does anyone have a pdf guide/SOP for solid phase peptide synth?. r/Chempros. [Link]

  • Biondi, L., & Coin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • van der Schoot, B., et al. (2015). Conformational landscape and pathway of disulfide bond reduction of human alpha defensin. PMC - NIH. [Link]

  • Lisk, C., & Tuchscherer, G. (2007). A Viable Synthesis of N-Methyl Cysteine. PMC - NIH. [Link]

  • Pantoja-Uceda, D., et al. (2006). Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides. PubMed. [Link]

  • Leah4sci. (2017). Disulfide Bridge Formation Cysteine to Cystine. YouTube. [Link]

  • Shapiro, A. B. (2021). How to promote the formation of disulfide bond between the small molecule and protein?. ResearchGate. [Link]

  • Scilit. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • Wikipedia. Methylation. [Link]

  • Thomas, S., et al. (2015). Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet. PMC - PubMed Central. [Link]

  • Hill, S. M., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Taylor & Francis Online. [Link]

  • Kaila, H. O., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

Sources

Preventing oxidation of the sulfanyl group in (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

A Guide to Preventing Sulfanyl Group Oxidation

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing the oxidation of the sulfanyl group in this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.

Understanding the Challenge: The Susceptibility of the Sulfanyl Group to Oxidation

The sulfanyl (-SH) group, also known as a thiol or sulfhydryl group, is a highly reactive functional group. Its propensity to undergo oxidation is a primary concern during the handling, storage, and experimental use of this compound.

Oxidation of the sulfanyl group can lead to the formation of various products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.[1][2][3] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, the presence of metal ions, and alkaline pH.[4] The hydrochloride salt form of the compound generally offers greater stability compared to the free base.[4]

The formation of these oxidation products can significantly alter the compound's biological activity, pharmacokinetic profile, and overall experimental outcomes. Therefore, maintaining the sulfanyl group in its reduced state is paramount for reliable and reproducible research.

Diagram: Oxidation Pathway of the Sulfanyl Group

Oxidation_Pathway Thiol R-SH (Sulfanyl Group) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Mild Oxidation (e.g., O2) Sulfenic_Acid R-SOH (Sulfenic Acid) Thiol->Sulfenic_Acid Oxidation (e.g., H2O2) Sulfinic_Acid R-SO2H (Sulfinic Acid) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Sulfonic_Acid R-SO3H (Sulfonic Acid) Sulfinic_Acid->Sulfonic_Acid Strong Oxidation

Caption: Simplified oxidation pathway of a sulfanyl group.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Loss of compound activity or inconsistent results. Oxidation of the sulfanyl group leading to inactive byproducts.1. Confirm Oxidation: Use analytical techniques like HPLC or mass spectrometry to detect the presence of oxidized species.[5][6][7] 2. Implement Preventative Measures: Follow the protocols outlined in the "Proactive Prevention Strategies" section below.
Discoloration or precipitation in solution. Formation of insoluble disulfide polymers or other degradation products.1. Solvent Selection: Ensure the compound is fully dissolved in a suitable, deoxygenated solvent. 2. pH Control: Maintain a slightly acidic to neutral pH (pH 4-7) to minimize the rate of oxidation. 3. Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[8]
Difficulty in achieving desired reaction yields. The oxidized compound may not participate in the intended reaction, or it may act as an inhibitor.1. In-situ Reduction: Consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) just before the reaction.[8][9] 2. Metal Contamination: Use high-purity reagents and consider adding a chelating agent like EDTA to sequester catalytic metal ions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To minimize oxidation, the compound should be stored as a solid in a tightly sealed container, protected from light, moisture, and air.[4] Storage at low temperatures (e.g., -20°C) is recommended. For solutions, it is best to prepare them fresh. If storage is necessary, use deoxygenated solvents, store under an inert atmosphere, and keep at low temperatures for the shortest possible duration.

Q2: How can I prevent air oxidation when preparing solutions?

A: To minimize exposure to atmospheric oxygen, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes before use.[8] All solution preparation and subsequent handling should ideally be performed in a glove box or under a continuous stream of inert gas.

Q3: What antioxidants can I use to protect the sulfanyl group?

A: Several antioxidants can be employed to protect the sulfanyl group. The choice depends on the specific experimental conditions and compatibility with your assay.

  • Thiols: Dithiothreitol (DTT) and β-mercaptoethanol (BME) are effective reducing agents that can maintain the sulfanyl group in its reduced state through thiol-disulfide exchange reactions.[10]

  • Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and more stable reducing agent than DTT, particularly at neutral pH.[9]

  • Ascorbic Acid (Vitamin C): This can act as a reducing agent to scavenge reactive oxygen species.[11]

Q4: I suspect metal-catalyzed oxidation. What can I do?

A: Trace amounts of transition metals can catalyze the oxidation of thiols.[11] The addition of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester these metal ions, preventing them from participating in redox reactions.[8] A typical working concentration for EDTA is 1-5 mM.

Q5: At what pH is the sulfanyl group most stable?

A: The sulfanyl group is more susceptible to oxidation at alkaline pH. Therefore, maintaining a slightly acidic to neutral pH (around 4-7) is generally recommended to enhance stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Deoxygenate the Solvent: Take the required volume of your chosen solvent (e.g., water or a suitable buffer) and sparge it with high-purity nitrogen or argon gas for 15-30 minutes.

  • Add Stabilizers (Optional): If your experimental design allows, add a chelating agent like EDTA to a final concentration of 1 mM to the deoxygenated solvent.

  • Weigh the Compound: In a controlled environment with minimal air exposure (ideally in a glove box), accurately weigh the required amount of this compound.

  • Dissolution: Add the deoxygenated solvent (with or without stabilizers) to the solid compound and gently mix until fully dissolved.

  • Inert Overlay: Before sealing the container, flush the headspace with nitrogen or argon.

  • Storage: Store the solution at low temperatures (e.g., -20°C or -80°C) and use it as soon as possible.

Protocol 2: Monitoring Sulfanyl Group Oxidation using HPLC

This protocol provides a general workflow for monitoring the stability of your compound.

  • Sample Preparation: Prepare your sample solution according to Protocol 1.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak corresponding to the reduced compound over time indicates oxidation. Mass spectrometry can be coupled with HPLC for definitive identification of the oxidized species.[5][6][7]

Diagram: Workflow for Preventing and Monitoring Oxidation

Workflow cluster_Prevention Prevention cluster_Monitoring Monitoring Deoxygenate Deoxygenate Solvents Inert_Atmosphere Work Under Inert Atmosphere Deoxygenate->Inert_Atmosphere Add_Antioxidants Add Antioxidants/Chelators Inert_Atmosphere->Add_Antioxidants Control_pH Control pH (4-7) Add_Antioxidants->Control_pH Low_Temp Store at Low Temperature Control_pH->Low_Temp HPLC HPLC Analysis Low_Temp->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec End Reliable Results Mass_Spec->End Start Start Experiment Start->Deoxygenate

Caption: Key steps to prevent and monitor sulfanyl group oxidation.

References

  • Jeszka-Skowron, M., Zgoła-Grześkowiak, A., Grześkowiak, T., & Ramakrishna, A. (2021). Determination of Antioxidant Biomarkers in Biological Fluids. In Analytical Methods in the Determination of Bioactive Compounds and Elements in Food.
  • Olesova, D., Kovac, A., & Galba, J. (2021). UHPLC-MS/MS Method for Determination of Biologically Important Thiols in Plasma Using New Derivatizing Maleimide Reagent. Metabolomics, Springer.
  • Poole, L. B. (2015). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Journal of Biological Chemistry, 290(48), 28628–28641.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules, 29(13), 3045.
  • Sen, C. K. (2000). Thiol-based antioxidants. Current Opinion in Lipidology, 11(1), 51-56.
  • Brandes, N., Schmitt, S., & Jakob, U. (2009). Thiol-based redox switches in eukaryotic proteins. Antioxidants & Redox Signaling, 11(5), 997-1014.
  • Thiol Compounds and Inflammation. (n.d.). Frontiers in Bioscience-Landmark.
  • Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 10(1), 1-32.
  • Forman, H. J., Fukuto, J. M., & Torres, M. (2004). Redox signaling: the new biochemistry. Antioxidants & Redox Signaling, 6(3), 489-490.
  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (n.d.).
  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388.
  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-25.
  • Anraku, M., Tanimoto, T., Johno, H., & Otagiri, M. (2019). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 8(11), 548.
  • Tardi, P. G., & Tory, R. J. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry, 28(1), 1-2.
  • Thiol. (n.d.). In Wikipedia.
  • Soderberg, T. (2022). 15.7: Redox Reactions of Thiols and Disulfides. In Chemistry LibreTexts.
  • Carru, C., Sotgia, S., Pisanu, E., Zinellu, A., Deiana, L., & Fois, G. (2011). Protein Sulfhydryl Group Oxidation and Mixed-Disulfide Modifications in Stable and Unstable Human Carotid Plaques. Oxidative Medicine and Cellular Longevity, 2011, 1-8.
  • Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis. (2025). Benchchem.
  • Sulfonyl Protective Groups. (2014).
  • 2-Aminoethanesulfonamide HCl Safety D
  • (2R)-2-Amino-3-sulfanylpropanoic acid hydrochloride. (n.d.). ChemBK.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023).
  • SAFETY D
  • safety d
  • SAFETY D
  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021).
  • Peptide synthesis with sulfonyl protecting groups. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • 2-Amino-3-mercaptopropanoic acid-SDS. (2025). MedChemExpress.
  • This compound. (n.d.).
  • (2S)-2-amino-3-sulfanylpropanoic acid;(2R). (n.d.). PubChem.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • (2S)-2-methyl-3-sulfanylpropanoic acid. (n.d.). PubChem.
  • 2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid. (n.d.). Echemi.

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Side reactions of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The compound "(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride" is a specific chemical structure. While literature on this exact molecule is not abundant, its key functional groups—a thiol (-SH) and an amino acid backbone—are shared with the well-studied compound D-penicillamine ((2S)-2-amino-3-methyl-3-sulfanylbutanoic acid).[1][2] Due to this structural similarity, the following troubleshooting guide and FAQs will leverage the extensive knowledge base of D-penicillamine's behavior in biological assays to address potential side reactions and experimental challenges. The principles of thiol reactivity are highly conserved and should provide a robust framework for researchers working with similar compounds.

Troubleshooting Guide

This guide addresses common problems encountered when using thiol-containing amino acid derivatives in biological assays.

Issue 1: Inconsistent or Diminishing Compound Potency

Question: I've observed a significant loss of my compound's activity in my cell-based assay, sometimes within a few hours of preparing my working solutions. What could be the cause?

Answer:

The most likely culprit is the oxidation of the thiol group. Thiols are highly susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or mixed disulfides with other thiol-containing molecules in your media (like cysteine or glutathione).[3] This dimerization alters the compound's structure and can render it inactive. The rate of oxidation is significantly influenced by the presence of dissolved oxygen and transition metal ions.

cluster_prep Solution Preparation cluster_stock Stock Solution cluster_exp Experiment A Prepare Buffers/Media B Degas Buffers/Media (e.g., N2 sparging) A->B Remove O2 C Add Metal Chelator (e.g., 10 µM EDTA) B->C Prevent metal-catalyzed oxidation D Dissolve Compound in Degassed, Anhydrous Solvent (e.g., DMSO, DMF) E Store Under Inert Gas (Argon or N2) at -80°C D->E Long-term stability F Prepare Fresh Working Solutions Before Each Use G Include Positive Control (Freshly prepared compound) F->G Validate potency

Caption: Workflow for preparing and using oxidation-sensitive thiol compounds.

  • Buffer/Media Preparation:

    • Whenever possible, degas your aqueous buffers and cell culture media immediately before use to minimize dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes.

    • Consider adding a low concentration of a metal chelator like EDTA (10-100 µM) to your buffers to sequester trace metal ions that can catalyze thiol oxidation.[4]

  • Stock Solution Preparation:

    • Prepare high-concentration stock solutions in a non-aqueous, anhydrous solvent such as DMSO or DMF.[5]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • For maximum stability, overlay the aliquot with an inert gas (argon or nitrogen) before capping and store at -80°C.

  • Experimental Execution:

    • Always prepare fresh working solutions from your frozen stock immediately before each experiment.

    • Avoid letting dilute, aqueous solutions of the compound sit at room temperature for extended periods.

    • Run a parallel control using a freshly prepared sample to validate the activity of your experimental batch.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

Question: My compound is showing toxicity at concentrations where I expect it to be specific. Could it be interacting with something in my cell culture system?

Answer:

Yes, there are several potential off-target effects to consider. The reactivity of the thiol group is a double-edged sword; it can lead to unintended biological consequences.

  • Chelation of Essential Metal Ions: D-penicillamine is a known chelating agent for metals like copper and lead.[6][7] Your compound likely shares this property. By chelating essential metal ions from the cell culture media or from metalloproteins, it can disrupt normal cellular function and induce toxicity. For instance, copper is a critical cofactor for enzymes like superoxide dismutase and cytochrome c oxidase.[8]

  • Generation of Reactive Oxygen Species (ROS): In the presence of transition metals like copper, D-penicillamine can participate in redox cycling, leading to the production of hydrogen peroxide (H₂O₂).[9][10] This can induce oxidative stress and subsequent cytotoxicity.

  • Disruption of Protein Disulfide Bonds: The free thiol can react with disulfide bonds in proteins through thiol-disulfide exchange, potentially altering protein structure and function. This is particularly relevant for secreted proteins and cell surface receptors.

A Observed Off-Target Effect (e.g., unexpected toxicity) B Hypothesis 1: Metal Chelation A->B C Hypothesis 2: ROS Generation A->C D Hypothesis 3: Disulfide Disruption A->D B1 Experiment: Supplement media with Zn²⁺ or other divalent cations B->B1 C1 Experiment: Co-treat with an antioxidant (e.g., N-acetylcysteine) C->C1 D1 Experiment: Run assay in serum-free vs. serum-containing media D->D1 B2 Outcome: Toxicity is rescued B1->B2 C2 Outcome: Toxicity is reduced C1->C2 D2 Outcome: Effect varies with protein concentration D1->D2

Caption: Decision tree for investigating the cause of off-target effects.

  • To Test for Metal Chelation: Supplement your cell culture media with a low concentration of zinc chloride (1-10 µM). Zinc can sometimes mitigate the effects of copper chelation without interfering with the primary activity of the compound.[11][12] If toxicity is reduced, metal chelation is a likely contributor.

  • To Test for ROS Generation: Co-administer your compound with a ROS scavenger, such as N-acetylcysteine (NAC) (1-5 mM). If the toxic effects are ameliorated, it suggests that oxidative stress is a key mechanism.

  • To Test for Protein Interaction: Compare the compound's effect in a low-protein or serum-free medium versus a high-protein (e.g., 10% FBS) medium. If the potency or toxicity profile changes significantly, it may indicate interactions with serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the solid form of this compound?

The hydrochloride salt is generally more stable against air oxidation than the free base.[13] However, it is still advisable to store the solid powder in a desiccator at 2-8°C, protected from light and moisture.[14] For long-term storage, keeping it at -20°C is recommended.

Q2: Can I use this compound in assays with other thiol-containing reagents like DTT or β-mercaptoethanol?

You should be extremely cautious. Adding other reducing agents will create a competitive environment, leading to a complex mixture of mixed disulfides. This will make it impossible to determine the true concentration of your active compound and can lead to unpredictable results. If a reducing agent is absolutely necessary for your assay, its concentration and incubation time should be carefully optimized and controlled.

Q3: How can I confirm the concentration of the active (reduced) form of my compound in solution?

You can quantify the free thiol concentration using Ellman's reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)).[4][15] This colorimetric assay provides a reliable way to measure the amount of reduced thiol in your solution just before you add it to your experiment. Several commercial kits are available for this purpose.[3][16]

Q4: My assay involves live cells. Are there specific cell types that might be more sensitive to this compound?

Cells with high metabolic activity or those that are particularly sensitive to oxidative stress may show increased sensitivity.[12][17] Additionally, cell lines that are highly dependent on specific metal cofactors could be more susceptible to the compound's chelating effects. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.

Q5: Are there any known drug-drug interactions I should be aware of if I'm using this in a more complex, multi-compound screen?

Yes, be cautious when using this compound alongside drugs that are also associated with hematologic or renal adverse reactions, such as gold therapy, antimalarials, or certain cytotoxic drugs.[6] While this is more of a clinical consideration, it points to potential synergistic toxicities in cell-based models. Also, antacids or iron-containing supplements can reduce its absorption and bioavailability, a principle that may translate to in vitro assays where high concentrations of these ions are present.[6]

Data Summary Table

ParameterRecommendation / ObservationRationale
Solvent for Stock Anhydrous DMSO or DMFMinimizes hydrolysis and oxidation.
Storage (Solid) 2-8°C (short-term), -20°C (long-term), desiccated, protected from light.The hydrochloride salt is more stable but still sensitive to moisture and air.[13]
Storage (Stock Solution) -80°C, single-use aliquots, under inert gas (Ar or N₂).Prevents degradation from repeated freeze-thaw cycles and oxidation.
Working Buffer pH Neutral to slightly acidic (pH 6.0-7.4)The rate of thiol oxidation increases significantly at alkaline pH.
Common Interferences Transition metals (Cu²⁺, Fe³⁺), dissolved O₂, other thiol reagents (DTT, BME).Catalyze oxidation or participate in disulfide exchange reactions.[4]
Potential Off-Targets Metalloproteins, cell surface receptors with disulfide bonds, redox-sensitive pathways.Due to chelation, thiol-disulfide exchange, and ROS generation.[7][9][10]

References

  • Wikipedia. Penicillamine. [Link]

  • Pediatric Oncall. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • ResearchGate. Penicillamine Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. [Link]

  • PubMed. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases]. [Link]

  • StatPearls - NCBI Bookshelf. Penicillamine. [Link]

  • Drugs.com. D-Penamine: Package Insert / Prescribing Information. [Link]

  • Bioquochem. KB03007 Thiol Quantification Assay Kit. [Link]

  • ChemBK. (2R)-2-Amino-3-sulfanylpropanoic acid hydrochloride. [Link]

  • NCBI. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. [Link]

  • PubMed. In vitro and in vivo interactions of D-penicillamine with tumors. [Link]

  • PubMed Central. Quantification of Thiols and Disulfides. [Link]

  • PubMed. Differential effect of D-penicillamine on the cell kinetic parameters of various normal and transformed cellular types. [Link]

  • ResearchGate. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. [Link]

  • PubChem. (2S)-2-amino-3-sulfanylpropanoic acid;(2R) - PubChem. [Link]

  • PLOS One. The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • PubMed Central. The Effect of Zinc and D-Penicillamine in a Stable Human Hepatoma ATP7B Knockout Cell Line. [Link]

  • PubChem. (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydron;chloride. [Link]

Sources

Validation & Comparative

Statistical analysis of data from studies involving (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cysteine Derivatives in Mitigating Metal Toxicity

Metal ions are indispensable for a myriad of physiological processes, yet their dysregulation can lead to severe pathologies. Wilson's disease, a rare autosomal recessive disorder caused by mutations in the ATP7B gene, exemplifies this duality. Defective copper excretion leads to its accumulation, primarily in the liver and brain, resulting in life-threatening hepatic and neurological complications[1]. The cornerstone of treatment for such metal storage disorders is chelation therapy, which involves the administration of agents that bind to excess metal ions, forming soluble complexes that can be excreted from the body[2][3].

Cysteine, with its reactive sulfhydryl (-SH) group, is a natural metal binder. This property has inspired the development of therapeutic cysteine derivatives. Among these, D-penicillamine (D-β,β-dimethylcysteine) has been a first-line treatment for Wilson's disease for decades[3][4]. This guide provides a statistical comparison of the performance of established cysteine-derived chelators, contextualizes the methodologies used to generate this data, and explores the potential of next-generation derivatives like (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride (α-methyl-cysteine hydrochloride).

The Next Frontier: Rationale for α-Methylated Cysteine Derivatives

While D-penicillamine is effective, the quest for agents with improved stability, efficacy, and safety profiles is ongoing. (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid, or α-methyl-cysteine, represents a promising structural modification[5][6][7]. The introduction of a methyl group at the α-carbon offers significant advantages in drug design, particularly when these amino acids are incorporated into peptides or used as standalone therapeutic agents.

Causality Behind the α-Methyl Modification:

  • Enhanced Metabolic Stability: The α-methyl group provides steric hindrance, making the molecule less susceptible to enzymatic degradation by proteases. This modification can suppress peptide bond cleavage and reduce the rate of metabolic breakdown, potentially leading to a longer in vivo half-life and improved pharmacokinetic properties[8][9][10][11].

  • Conformational Rigidity: α-methylation restricts the conformational freedom of the molecule. In peptide-based therapeutics, this can stabilize specific secondary structures, such as helices, which are often crucial for binding to biological targets with high affinity and specificity[8][12].

  • Improved Bioavailability: The increased lipophilicity and stability conferred by N- or α-methylation can enhance membrane permeability and bioavailability, which is a critical factor for orally administered drugs[10][11].

A study on a selenocysteine analog, α-methylselenocysteine, demonstrated that this modification provided superior stability and prevented peptide backbone cleavage compared to its non-methylated counterpart, highlighting the potential of α-methylation to create more robust therapeutic molecules[9][13]. While extensive clinical data on α-methyl-cysteine as a chelator is not yet available, its theoretical advantages make it a compelling candidate for future research and development in chelation therapy and beyond.

The logical pathway for developing and evaluating such a novel compound is illustrated below.

G cluster_0 Preclinical Development cluster_1 Clinical Trials cluster_2 Regulatory Approval & Monitoring A Synthesis of α-Methyl-Cysteine B In Vitro Chelation Assays (Copper Binding Affinity) A->B Characterize C Cell-Based Toxicity & Efficacy Models B->C Validate D Animal Models of Copper Overload C->D Test in vivo E Phase I: Safety & Pharmacokinetics D->E Transition to Human Studies F Phase II: Dose-Ranging & Efficacy E->F G Phase III: Comparative Efficacy vs. Standard of Care (e.g., D-Pen) F->G H FDA/EMA Submission & Approval G->H Submit Pivotal Data I Post-Market Surveillance (Real-World Data) H->I

Caption: Development pipeline for a novel chelating agent like α-methyl-cysteine.

Statistical Analysis of Data: D-Penicillamine vs. Trientine in Wilson's Disease

To provide a quantitative comparison, we turn to the extensive data available for D-penicillamine and an alternative chelator, trientine. Both are used as first-line therapies for Wilson's disease, and their relative performance has been evaluated in numerous studies, including systematic reviews and meta-analyses[14][15].

Comparative Efficacy

The primary goal of chelation therapy in Wilson's disease is to remove excess copper and prevent or reverse clinical symptoms. Treatment failure is a critical endpoint, indicating a lack of clinical improvement or worsening of the condition.

Efficacy OutcomeD-PenicillamineTrientineOdds Ratio (95% CI)P-valueSource
Treatment Failures Lower IncidenceHigher Incidence4.09 (2.34 - 7.15)<0.00001[14]
Hepatic Worsening Lower IncidenceHigher Incidence2.45 (1.17 - 5.12)0.02[14]
Neurological Worsening No Significant DifferenceNo Significant Difference1.33 (0.44 - 3.97)0.61[14]

An Odds Ratio > 1 suggests higher odds of the outcome for Trientine compared to D-Penicillamine.

A meta-analysis found that the odds of treatment failure were significantly higher with trientine compared to D-penicillamine[14]. Similarly, the odds of hepatic worsening were greater with trientine[14]. In a study on pediatric patients, drug changes due to ineffectiveness were significantly lower for D-penicillamine (5%) compared to both zinc (25%) and trientine (44%)[16][17]. This suggests that D-penicillamine may have a higher rate of therapeutic efficacy, particularly in managing hepatic symptoms.

Comparative Safety and Tolerability

The utility of a drug is not defined by its efficacy alone; its safety profile is equally critical. Adverse events can lead to non-adherence and treatment discontinuation, which is detrimental in a lifelong condition like Wilson's disease.

Safety & Tolerability OutcomeD-PenicillamineTrientineOdds Ratio (95% CI)P-valueSource
Any Adverse Events Higher IncidenceLower Incidence0.34 (0.14 - 0.80)0.01[14]
Discontinuation due to Adverse Events Higher IncidenceLower Incidence0.30 (0.21 - 0.43)<0.00001[14]

An Odds Ratio < 1 suggests lower odds of the outcome for Trientine compared to D-Penicillamine.

The data clearly indicates that trientine has a more favorable safety profile. The odds of experiencing adverse events, and particularly adverse events leading to treatment discontinuation, are significantly lower for patients on trientine compared to D-penicillamine[14]. Analysis of the FDA Adverse Event Reporting System (FAERS) shows that drug hypersensitivity is a key signal for penicillamine, while tremor is more commonly reported for trientine[18][19][20]. In the pediatric population, discontinuation due to adverse effects was highest for D-penicillamine[17]. This trade-off between efficacy and tolerability is a central consideration in the clinical management of Wilson's disease.

Experimental Protocols: A Self-Validating System for Monitoring Therapy

The statistical data presented is underpinned by standardized clinical and laboratory monitoring protocols. These protocols form a self-validating system to assess copper balance, ensure therapeutic efficacy, and monitor for toxicity.

Core Protocol for Diagnosis and Monitoring

The diagnostic and monitoring workflow for Wilson's disease is a multi-step process designed to provide a comprehensive picture of a patient's copper status.

Caption: Standard workflow for the diagnosis and monitoring of Wilson's Disease.

Step-by-Step Methodology:

  • Initial Assessment: The process begins with clinical suspicion based on symptoms (hepatic, neurologic) or a family history of the disease[21].

  • Biochemical Screening: Initial lab tests include measuring serum ceruloplasmin (typically low in Wilson's disease) and total serum copper[22][23].

  • Ophthalmologic Examination: A slit-lamp eye exam is performed to detect Kayser-Fleischer rings, which are copper deposits in the cornea. Their presence alongside low ceruloplasmin is strongly indicative of the disease[22].

  • 24-Hour Urinary Copper Excretion: This is a cornerstone test for both diagnosis and monitoring.

    • Procedure: The patient collects all urine over a 24-hour period in a copper-free container.

    • Interpretation (Diagnosis): A value >1.6 µmol/24h (>100 µ g/24h ) is considered diagnostic for Wilson's disease[1][22][23].

    • Interpretation (Monitoring): During maintenance therapy with chelating agents, the target range is typically 3-8 µmol/24h (200-500 µ g/24h ), indicating adequate copper removal[21]. Adherence and medication dosage are adjusted based on these results[24].

  • Liver Biopsy (If Necessary): If the diagnosis remains uncertain, a liver biopsy for quantitative copper measurement is the gold standard. A concentration >250 µg per gram of dry liver tissue confirms the diagnosis[1].

  • Treatment and Follow-up: Once diagnosed, lifelong chelation therapy is initiated. Patients are monitored regularly (every 6-12 months once stable) with clinical exams and repeat 24-hour urine copper tests to ensure the treatment is effective and the dose is appropriate[24].

This rigorous monitoring protocol ensures that the treatment is tailored to the individual patient, validating its efficacy and minimizing the risk of both undertreatment (leading to disease progression) and overtreatment (leading to copper deficiency).

Conclusion and Future Directions

The statistical analysis of existing data confirms that D-penicillamine is a highly effective chelating agent for Wilson's disease, though its use is tempered by a higher incidence of adverse events compared to trientine. This presents a classic risk-benefit scenario that clinicians and patients must navigate.

The future of chelation therapy may lie in structurally modified compounds like this compound. The rationale for α-methylation—enhancing stability and bioavailability—is sound and supported by preclinical evidence in related molecules[8][9][12]. As research progresses, it will be crucial to conduct head-to-head studies of these novel agents against the current standards of care. The established protocols for monitoring copper metabolism provide a robust framework for evaluating the efficacy and safety of these next-generation therapies, ensuring that any new treatment offers a clear advantage in the lifelong management of metal storage disorders.

References

  • Pediatric Oncall. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Ste.Marie, E. J., et al. (2019). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. Journal of Peptide Science, 25(5), e3165. [Link]

  • Ste.Marie, E. J., et al. (2019). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. PubMed, 30968482. [Link]

  • University Hospitals Sussex NHS Foundation Trust. Protocol for the use of copper and caeruloplasmin analysis in the investigation of Wilson's disease. [Link]

  • University Hospitals Sussex. Protocol for the use of copper and caeruloplasmin analysis in the investigation of Wilson's disease. [Link]

  • ResearchGate. (2025). Comparative Analysis of Clinical Outcomes and Safety Profile of Trientine and D-Penicillamine in the Management of Wilson's Disease: A Systematic Review and Meta-Analysis. [Link]

  • Pillai, A., et al. (2017). Comparative effectiveness of common therapies for Wilson disease: A systematic review and meta-analysis of controlled studies. Liver International, 37(10), 1439-1450. [Link]

  • SINOPEG. Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. [Link]

  • Wilson Disease Association. (2022). Monitoring Your Treatment. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Penicillamine? [Link]

  • Roberts, E. A., & Schilsky, M. L. (2014). Clinical practice guidelines in Wilson disease. Hepatology, 60(2), 445-455. [Link]

  • Wikipedia. Wilson's disease. [Link]

  • National Center for Biotechnology Information. (2025). Penicillamine. [Link]

  • Wikipedia. Penicillamine. [Link]

  • Santamaria, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(15), 1434-1453. [Link]

  • Tanaka, M., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2353. [Link]

  • Lee, H. J., et al. (2024). Efficacy and safety of D-penicillamine, trientine, and zinc in pediatric Wilson disease patients. Orphanet Journal of Rare Diseases, 19(1), 284. [Link]

  • ResearchGate. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • ResearchGate. Trientine tetrahydrochloride versus d-Penicillamine for the management of patients with Wilson Disease: results from the CHELATE trial a year after randomisation. [Link]

  • Yang, Y., et al. (2025). Safety of penicillamine and trientine in the treatment of Wilson's disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database. PLoS One, 20(11), e0336721. [Link]

  • Yang, Y., et al. (2025). Safety of penicillamine and trientine in the treatment of Wilson's disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database. PubMed, 41223192. [Link]

  • ResearchGate. Efficacy and safety of D-penicillamine and trientine for the treatment of Wilson disease. [Link]

  • Lee, H. J., et al. (2024). Efficacy and safety of D-penicillamine, trientine, and zinc in pediatric Wilson disease patients. Orphanet Journal of Rare Diseases, 19(1), 284. [Link]

  • Davis, J. T., et al. (2005). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 7(23), 5233-5236. [Link]

  • Patsnap Synapse. (2024). What is Mecysteine Hydrochloride used for? [Link]

  • ResearchGate. (2025). Safety of penicillamine and trientine in the treatment of Wilson's disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database. [Link]

  • GPnotebook. Methylcysteine hydrochloride. [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]

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Peer-reviewed literature validating the use of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Selection and Application of Chelating Agents in Wilson's Disease: A Comparative Analysis Featuring D-Penicillamine

A Note on the Analyte: (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

A thorough review of peer-reviewed scientific literature reveals a significant lack of published data for the compound specified as this compound. Consequently, a direct comparative guide based on experimental validation for this specific molecule is not feasible at this time.

This guide will instead focus on a structurally and functionally related, and extensively studied, compound: D-penicillamine . As a methylated derivative of the amino acid cysteine, D-penicillamine shares core structural motifs with the requested compound and serves as an excellent, data-rich model for constructing the requested in-depth technical guide. Its well-documented use as a chelating agent, particularly in the context of Wilson's disease, provides a robust platform for a comparative analysis against other therapeutic options. This guide will, therefore, serve as a template for how such an analysis would be conducted, grounded in the principles of scientific integrity and supported by extensive experimental evidence from the field.

Introduction: The Role of Chelating Agents in Wilson's Disease

Wilson's disease is an autosomal recessive genetic disorder characterized by the accumulation of toxic levels of copper in the body, primarily in the liver and brain. The underlying cause is a mutation in the ATP7B gene, which codes for a copper-transporting ATPase. This impairment disrupts the normal process of incorporating copper into ceruloplasmin and its subsequent excretion into bile. The resulting copper overload leads to oxidative stress and cellular damage, manifesting in a range of hepatic, neurological, and psychiatric symptoms.

The cornerstone of treatment for Wilson's disease is the use of chelating agents, which are compounds that bind to excess copper, forming a stable, water-soluble complex that can be excreted by the kidneys. The ideal chelating agent should exhibit high affinity and selectivity for copper, possess a favorable pharmacokinetic profile, and have a low incidence of adverse effects. This guide provides a comparative overview of D-penicillamine and its primary alternative, trientine, with a focus on the experimental data that informs clinical decision-making.

Comparative Analysis of D-Penicillamine and Trientine

D-penicillamine was the first effective oral therapy for Wilson's disease and remains a widely used treatment. However, its use is associated with a significant rate of adverse events. Trientine (triethylenetetramine) is another effective chelating agent that is often used as a second-line therapy for patients who are intolerant to D-penicillamine.

FeatureD-PenicillamineTrientine (Triethylenetetramine)Zinc Salts (e.g., Zinc Acetate)
Mechanism of Action Forms a stable chelate with copper, promoting its urinary excretion.Forms a stable complex with copper, which is then excreted through the urine.Blocks the intestinal absorption of copper by inducing the synthesis of metallothionein in enterocytes.
Primary Clinical Use First-line treatment for symptomatic Wilson's disease.Second-line treatment for patients intolerant to D-penicillamine; also used as a first-line agent.Maintenance therapy in presymptomatic or treated patients; can be used as a first-line agent in some cases.
Efficacy (Copper Removal) High; effectively reduces copper burden and improves clinical symptoms.Comparable efficacy to D-penicillamine in promoting urinary copper excretion.Does not actively remove existing copper stores but prevents re-accumulation.
Common Adverse Effects Early sensitivity reactions (fever, rash), bone marrow suppression, autoimmune syndromes (lupus-like), neurological worsening.Anemia, gastrointestinal upset; generally better tolerated than D-penicillamine.Gastric irritation is the most common side effect.
Neurological Worsening A significant risk, particularly upon initiation of therapy in patients with neurological symptoms.Lower reported incidence of neurological worsening compared to D-penicillamine.Not associated with neurological worsening.

Experimental Protocols: Monitoring Therapeutic Efficacy

The effective management of Wilson's disease with chelating agents requires regular monitoring to ensure adequate copper removal while avoiding toxicity from the treatment itself.

Protocol 1: 24-Hour Urinary Copper Excretion

This is the gold standard for assessing the efficacy of chelation therapy.

Objective: To quantify the amount of copper being excreted in the urine over a 24-hour period, which reflects the effectiveness of the chelating agent in mobilizing and removing copper from the body.

Methodology:

  • The patient is instructed to discontinue the chelating agent for a 24-hour period before starting the collection.

  • The patient then empties their bladder, and this urine is discarded. The time is noted.

  • All urine produced over the next 24 hours is collected in a sterile, acid-washed container provided by the laboratory.

  • The collected urine is kept refrigerated during the collection period.

  • After 24 hours, the patient empties their bladder one last time and adds this to the collection.

  • The total volume of the collected urine is measured, and a well-mixed aliquot is sent to the laboratory for copper analysis, typically by atomic absorption spectroscopy.

Interpretation of Results:

  • Baseline (pre-treatment): In untreated Wilson's disease, 24-hour urinary copper excretion is typically >100 µ g/24h (normal is <40 µ g/24h ).

  • On Chelation Therapy: The target range for 24-hour urinary copper excretion during initial treatment with D-penicillamine or trientine is generally 200-500 µ g/24h , indicating effective copper mobilization.

Protocol 2: Calculation of Non-Ceruloplasmin-Bound Copper (NCC)

NCC, also known as "free" copper, is the toxic fraction of copper in the serum. Its calculation is crucial for diagnosis and monitoring treatment response.

Objective: To estimate the level of toxic free copper in the blood.

Formula: NCC (µg/dL) = Total Serum Copper (µg/dL) - (Serum Ceruloplasmin (mg/dL) x 3)

Methodology:

  • A blood sample is drawn from the patient.

  • The laboratory measures the total serum copper concentration and the serum ceruloplasmin concentration.

  • The NCC is calculated using the formula above. The factor of 3 is used because each molecule of ceruloplasmin binds approximately 3 µg of copper.

Interpretation of Results:

  • Normal: NCC is typically less than 10 µg/dL.

  • Untreated Wilson's Disease: NCC is usually elevated, often >25 µg/dL.

  • Effective Treatment: The goal of therapy is to reduce and maintain the NCC level below 10 µg/dL.

Signaling Pathways and Experimental Workflows

The pathophysiology of Wilson's disease and the action of chelating agents can be visualized through the following diagrams.

G cluster_0 Copper Absorption & Transport cluster_1 Normal Copper Metabolism cluster_2 Pathophysiology of Wilson's Disease Dietary Copper Dietary Copper Intestinal Absorption Intestinal Absorption Dietary Copper->Intestinal Absorption Portal Circulation Portal Circulation Intestinal Absorption->Portal Circulation Hepatocyte Hepatocyte Portal Circulation->Hepatocyte Incorporation into Ceruloplasmin Incorporation into Ceruloplasmin Hepatocyte->Incorporation into Ceruloplasmin ATP7B (Normal) Biliary Excretion Biliary Excretion Hepatocyte->Biliary Excretion ATP7B (Normal) Copper Accumulation Copper Accumulation Hepatocyte->Copper Accumulation Mutated ATP7B Systemic Circulation Systemic Circulation Incorporation into Ceruloplasmin->Systemic Circulation Oxidative Stress Oxidative Stress Copper Accumulation->Oxidative Stress Spillover into Blood Spillover into Blood Copper Accumulation->Spillover into Blood Hepatocyte Damage Hepatocyte Damage Oxidative Stress->Hepatocyte Damage Deposition in Brain, Cornea Deposition in Brain, Cornea Spillover into Blood->Deposition in Brain, Cornea

Caption: Overview of copper metabolism in health and Wilson's disease.

G cluster_0 Therapeutic Intervention cluster_1 Mechanism of Action cluster_2 Therapeutic Monitoring Workflow Excess Copper in Tissues Excess Copper in Tissues and Blood Binding to Copper Binding to Copper Excess Copper in Tissues->Binding to Copper Chelating Agent D-Penicillamine or Trientine (Oral Administration) Chelating Agent->Binding to Copper Chelation Formation of Water-Soluble Complex Formation of Water-Soluble Complex Binding to Copper->Formation of Water-Soluble Complex Renal Filtration Renal Filtration Formation of Water-Soluble Complex->Renal Filtration Urinary Excretion Urinary Excretion Renal Filtration->Urinary Excretion Patient Monitoring Patient Monitoring 24h Urinary Copper 24h Urinary Copper (Target: 200-500 µg/24h) Patient Monitoring->24h Urinary Copper Serum Free Copper Non-Ceruloplasmin-Bound Copper (Target: <10 µg/dL) Patient Monitoring->Serum Free Copper Liver Function Tests Liver Function Tests Patient Monitoring->Liver Function Tests

Caption: Therapeutic workflow for chelation in Wilson's disease.

Conclusion and Future Perspectives

The treatment of Wilson's disease has been revolutionized by the development of chelating agents. D-penicillamine, despite its potential for adverse effects, remains a potent and effective therapy for reducing copper overload. Trientine offers a valuable alternative with a better safety profile, particularly for patients who cannot tolerate D-penicillamine. The choice of agent must be individualized, taking into account the patient's clinical presentation, the severity of the disease, and their tolerance to the medication. Continuous monitoring of urinary copper excretion and non-ceruloplasmin-bound copper is essential to guide therapy and ensure optimal outcomes.

Future research is focused on the development of new chelating agents with higher specificity for copper and fewer side effects. Additionally, gene therapy approaches aimed at correcting the underlying defect in the ATP7B gene hold promise for a potential cure for Wilson's disease. As our understanding of the molecular basis of this disorder deepens, so too will our ability to develop more targeted and effective treatments.

References

  • Title: Wilson's Disease Source: National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) URL: [Link]

  • Title: European Association for the Study of the Liver. EASL Clinical Practice Guidelines: Wilson's disease. Source: Journal of Hepatology URL: [Link]

  • Title: Wilson Disease: A Review of What We Have Learned Source: Neurologic Clinics URL: [Link]

  • Title: Trientine and penicillamine in Wilson's disease Source: The Lancet URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.